Azido-PEG8-THP
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C21H41N3O9 |
|---|---|
Molekulargewicht |
479.6 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C21H41N3O9/c22-24-23-4-6-25-7-8-26-9-10-27-11-12-28-13-14-29-15-16-30-17-18-31-19-20-33-21-3-1-2-5-32-21/h21H,1-20H2 |
InChI-Schlüssel |
FZWAHIYNYNRKTB-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Azido-PEG8-THP and its Congeners: Properties and Applications in Bioconjugation
This guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of Azido-PEG8 linkers for researchers, scientists, and drug development professionals. While "Azido-PEG8-THP" suggests a specific molecule where THP (tetrahydropyranyl) acts as a protecting group for a terminal hydroxyl, this guide will cover the broader and more commonly utilized family of Azido-PEG8 derivatives. The inclusion of a THP protecting group is a common strategy in multi-step syntheses to temporarily block a reactive hydroxyl group.
Core Chemical Properties
Azido-PEG8 derivatives are heterobifunctional linkers that play a crucial role in modern bioconjugation and drug delivery systems, including the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1] The core structure consists of an eight-unit polyethylene (B3416737) glycol (PEG) chain, which imparts hydrophilicity and biocompatibility, flanked by an azide (B81097) group and another functional moiety.[2] The azide group is a key handle for "click chemistry," a set of highly efficient and specific bioorthogonal reactions.[3]
The general structure of these linkers enhances aqueous solubility of the conjugated molecules and provides a flexible spacer arm to mitigate steric hindrance between the conjugated entities.[4] The terminal functional group dictates the conjugation strategy and the target biomolecule.
Quantitative Data Summary
The following tables summarize the key quantitative data for various common Azido-PEG8 derivatives.
Table 1: General Properties of Azido-PEG8 Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |
| Azido-PEG8-Acid | C19H37N3O10 | 467.5 | >95% | -20°C |
| Azido-PEG8-NHS ester | C23H40N4O12 | 564.6 | >95% | -20°C |
| Azido-PEG8-Amine | C18H38N4O8 | 438.5 | >98% | -20°C |
| Azido-PEG8-Alcohol | C18H37N3O9 | 439.5 | >95% | -20°C |
| This compound protected alcohol | C23H45N3O10 | 523.6 | >95% | -20°C |
Table 2: Solubility of Azido-PEG8 Derivatives
| Compound Name | Water | DMSO | DMF | DCM |
| Azido-PEG8-Acid | Soluble | Soluble | Soluble | Soluble |
| Azido-PEG8-NHS ester | Soluble | Soluble | Soluble | Soluble |
| Azido-PEG8-Amine | Soluble | Soluble | Soluble | Soluble |
| Azido-PEG8-Alcohol | Soluble | Soluble | Soluble | Soluble |
| This compound protected alcohol | Sparingly Soluble | Soluble | Soluble | Soluble |
Experimental Protocols
The utility of Azido-PEG8 linkers stems from the ability to perform highly specific conjugation reactions. Below are detailed protocols for the most common reactions.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between an Azido-PEG8 derivative and a terminal alkyne-containing molecule.[5]
Materials:
-
Azido-PEG8 derivative
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand
-
Solvent (e.g., DMSO/water mixture)
Procedure:
-
Dissolve the Azido-PEG8 derivative and the alkyne-functionalized molecule in a suitable solvent mixture (e.g., 1:1 DMSO:water).
-
In a separate vial, prepare a stock solution of CuSO₄ in water.
-
In another vial, prepare a stock solution of sodium ascorbate in water. This solution should be made fresh.
-
To the reaction mixture of the azide and alkyne, add the CuSO₄ solution to a final concentration of 50-100 µM. If using a ligand like TBTA, pre-mix it with the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.
-
Upon completion, the product can be purified by chromatography or precipitation.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free "click" reaction is ideal for biological applications where copper toxicity is a concern. It utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Materials:
-
Azido-PEG8 derivative
-
DBCO- or BCN-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the Azido-PEG8 derivative in the reaction buffer.
-
Dissolve the DBCO- or BCN-functionalized molecule in a compatible solvent (e.g., DMSO) and add it to the solution of the Azido-PEG8 derivative. The final concentration of the organic solvent should be kept low (<10%) to avoid denaturation of biomolecules.
-
A 2- to 5-fold molar excess of the azide or strained alkyne is typically used to drive the reaction to completion.
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as SDS-PAGE for proteins or HPLC for small molecules.
-
The final conjugate can be purified using size-exclusion chromatography or dialysis to remove unreacted starting materials.
Protocol 3: NHS Ester-Amine Coupling
This protocol is for conjugating an Azido-PEG8-NHS ester to a primary amine-containing molecule, such as a protein or an amino-modified oligonucleotide.
Materials:
-
Azido-PEG8-NHS ester
-
Amine-containing molecule
-
Amine-free buffer (e.g., PBS, pH 7.2-8.5 or 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Dissolve the amine-containing molecule in the amine-free buffer to a desired concentration (e.g., 1-5 mg/mL).
-
Immediately before use, dissolve the Azido-PEG8-NHS ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Add a 5- to 20-fold molar excess of the Azido-PEG8-NHS ester stock solution to the solution of the amine-containing molecule.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purify the conjugate by dialysis, size-exclusion chromatography, or other appropriate methods to remove unreacted linker and byproducts.
Protocol 4: Carboxylic Acid-Amine Coupling using EDC/HATU
This protocol describes the conjugation of an Azido-PEG8-acid to a primary amine-containing molecule using carbodiimide (B86325) chemistry.
Materials:
-
Azido-PEG8-acid
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Activation buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling buffer (e.g., PBS, pH 7.2-7.5)
-
Anhydrous DMF
Procedure:
-
Dissolve the Azido-PEG8-acid in the activation buffer.
-
Add EDC (1.2 equivalents) and NHS (1.5 equivalents) or HATU (1.2 equivalents) to the solution.
-
Allow the activation to proceed for 15-30 minutes at room temperature.
-
Dissolve the amine-containing molecule in the coupling buffer.
-
Add the activated Azido-PEG8-acid solution to the amine-containing molecule solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the conjugate using appropriate chromatographic techniques or dialysis.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships involving Azido-PEG8 linkers.
Caption: Workflow for THP protection and deprotection of a hydroxyl-terminated Azido-PEG8 linker.
Caption: Comparison of CuAAC and SPAAC click chemistry pathways for Azido-PEG8 linkers.
Caption: A generalized workflow for the synthesis of a PROTAC using an Azido-PEG8 linker.
References
Azido-PEG8-THP: A Comprehensive Technical Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, Azido-PEG8-THP is a key bifunctional linker molecule utilized in the targeted protein degradation field, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth overview of its structure, properties, and applications.
Core Properties and Structure
This compound is a polyethylene (B3416737) glycol (PEG)-based linker containing an azide (B81097) (N₃) functional group at one end and a tetrahydropyranyl (THP) protected hydroxyl group at the other. The PEG chain consists of eight ethylene (B1197577) glycol units, which imparts hydrophilicity and flexibility to the linker. This is advantageous in drug design as it can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
The azide group is a versatile functional handle for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. Specifically, the azide can readily react with terminal alkynes in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes in a strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage. The THP group is a common protecting group for alcohols, which can be deprotected under acidic conditions to reveal a hydroxyl group for further conjugation.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 479.56 g/mol | [1] |
| Molecular Formula | C₂₁H₄₁N₃O₉ | [1] |
| SMILES | [N-]=[N+]=NCCOCCOCCOCCOCCOCCOCCOCCOC1OCCCC1 | [1] |
Mechanism of Action in PROTAC Synthesis
PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker; one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. This compound serves as a flexible linker to connect these two ligands, and its length and composition are critical for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which ultimately dictates the efficiency of protein degradation.
The use of this compound in PROTAC synthesis typically involves a multi-step process where one of the ligands is first attached to the linker, followed by the attachment of the second ligand. The click chemistry handle (azide) and the protected hydroxyl group allow for orthogonal conjugation strategies.
Experimental Protocols and Applications
While specific, detailed experimental protocols for this compound are proprietary and depend on the specific ligands being conjugated, a general workflow for its use in PROTAC synthesis via click chemistry can be outlined.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Preparation of Reactants : Dissolve the alkyne-functionalized ligand and this compound (or its derivative) in a suitable solvent such as DMF or DMSO.
-
Copper Catalyst Preparation : Prepare a fresh solution of a copper(I) source, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, or a pre-formed Cu(I) catalyst.
-
Reaction Execution : Add the copper catalyst to the mixture of the alkyne and azide. The reaction is typically carried out at room temperature and can be monitored by TLC or LC-MS.
-
Purification : Once the reaction is complete, the desired PROTAC conjugate is purified using chromatographic techniques such as flash column chromatography or preparative HPLC.
Visualizing Structure and Workflow
To better understand the structure and utility of this compound, the following diagrams have been generated.
Caption: A simplified diagram illustrating the key functional components of the this compound molecule.
Caption: A flowchart outlining the key steps in synthesizing a PROTAC molecule using this compound.
References
The Strategic Role of the Tetrahydropyranyl (THP) Group in Protecting PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of bioconjugation and drug delivery, the reversible masking of reactive functional groups is a cornerstone of successful molecular design. Among the arsenal (B13267) of protecting groups available to the modern chemist, the tetrahydropyranyl (THP) group holds a significant position, particularly in the context of polyethylene (B3416737) glycol (PEG) linkers. This technical guide provides a comprehensive overview of the role of the THP protecting group in the synthesis and application of PEG linkers, complete with quantitative data, detailed experimental protocols, and logical workflow diagrams to facilitate a deeper understanding and practical implementation.
Introduction to THP as a Protecting Group for PEG Linkers
The tetrahydropyranyl group is an acid-labile protecting group for hydroxyl functionalities.[1] Its formation of a THP ether with the hydroxyl end of a PEG linker renders it stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[2][3] This stability is crucial when performing chemical modifications on other parts of the PEG linker or a molecule to which it is attached.
The primary advantages of using the THP group in the context of PEG linkers include:
-
Ease of Introduction and Cleavage: The THP group can be readily introduced using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis and subsequently removed under mild acidic conditions.[1][4]
-
Orthogonality: The THP group is orthogonal to many other common protecting groups used in complex molecular synthesis, such as Fmoc (fluorenylmethyloxycarbonyl), which is base-labile, allowing for selective deprotection strategies.[5]
-
Cost-Effectiveness: The precursor for the THP group, DHP, is an inexpensive and readily available reagent.[6]
The polyethylene glycol (PEG) chain itself imparts valuable properties such as enhanced solubility, biocompatibility, and a stealth effect that can reduce immunogenicity and prolong circulation times of conjugated therapeutics.[7] The combination of THP protection with the beneficial properties of PEG makes THP-protected PEG linkers versatile tools in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies.[8]
Quantitative Data on THP Protection and Deprotection
The efficiency of the protection and deprotection reactions is critical for the overall yield and purity of the final product. The following tables summarize quantitative data gathered from various sources on the conditions and outcomes of THP group manipulations. While data specifically for PEG linkers is limited, the provided information on analogous substrates offers valuable guidance.
Table 1: Stability of THP Ethers under Various Reaction Conditions
| Condition Category | Reagents | Stability of THP Ether | Reference(s) |
| Strongly Basic | Ester hydrolysis conditions (e.g., NaOH, KOH) | Stable | [3] |
| Organometallics | Grignard reagents, organolithiums (at T < 0°C) | Stable | [3] |
| Hydride Reductions | LiAlH₄ (in the absence of Lewis acids), NaBH₄ | Stable | [3][8] |
| Oxidizing Agents | KMnO₄, OsO₄, CrO₃/Py | Stable | [9] |
| Acylating/Alkylating | Acyl chlorides, alkyl halides | Stable | [2] |
| Strongly Acidic | Concentrated mineral acids (e.g., HCl, H₂SO₄) | Labile | [9] |
| Mildly Acidic | Acetic acid, p-toluenesulfonic acid (PTSA) | Labile | [1][5] |
Table 2: Conditions for THP Protection of Hydroxyl Groups
| Substrate | Acid Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |
| Fmoc-Cys-OH | PTSA | CH₂Cl₂ | RT | 60 min | N/A | [5] |
| Fmoc-Thr-OH | PPTS | DCE | 60 | 12 h | N/A | [5] |
| Fmoc-Trp-OH | PTSA | N/A | RT | 2.5 h | 82 | [5] |
| General Alcohols | PTSA or PPTS | CH₂Cl₂ | RT | 30-60 min | >95 | [1][5] |
Table 3: Conditions for Acidic Deprotection of THP Ethers
| Substrate | Acidic Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |
| Fmoc-Ser(Thp)-OH | 2% TFA | CH₂Cl₂ with scavengers | RT | N/A | N/A | [5] |
| Fmoc-Trp(Thp)-OH | 10% TFA / H₂O / CH₂Cl₂ (10:2:88) | N/A | RT | 1 h | ~90 | [5] |
| Fmoc-Gly-OThp | >10% TFA | N/A | RT | N/A | Complete | [5] |
| General THP ethers | AcOH:THF:H₂O (3:1:1) | N/A | RT | N/A | N/A | [1] |
| General THP ethers | PPTS | EtOH | 55 | N/A | N/A | [1] |
Experimental Protocols
The following are detailed methodologies for the key experimental procedures involving THP-protected PEG linkers.
Protocol for Mono-THP Protection of a PEG Diol
This protocol is adapted for the selective mono-protection of a symmetrical PEG diol, a crucial step in creating heterobifunctional linkers.
Materials:
-
Polyethylene glycol diol (e.g., PEG₄₀₀)
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
Dissolve the PEG diol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add PPTS (0.1 equivalents) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DHP (1.0-1.2 equivalents) dropwise to the stirred solution. Using a slight excess of DHP can drive the reaction, but a large excess will lead to the formation of the di-protected product.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the mono-protected PEG from the di-protected and unreacted starting material.
-
Characterize the purified mono-THP-protected PEG linker by ¹H NMR and mass spectrometry.[10][11][12]
Protocol for Acidic Deprotection of a THP-Protected PEG Linker
Materials:
-
THP-protected PEG linker
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the THP-protected PEG linker in a mixture of acetic acid, THF, and water (e.g., a 3:1:1 v/v/v ratio).[1]
-
Stir the reaction mixture at room temperature for 4-8 hours. Monitor the deprotection by TLC until the starting material is no longer visible.
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous mixture with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure to yield the deprotected PEG linker.
-
If necessary, purify the product further by column chromatography or precipitation.[13][14][15]
Visualization of Workflows
The following diagrams, generated using the DOT language, illustrate key logical relationships and experimental workflows involving THP-protected PEG linkers.
Caption: General workflow for utilizing THP protection in multi-step synthesis.
Caption: Synthesis of a heterobifunctional PEG linker using mono-THP protection.
Caption: Use of a THP-protected PEG linker in a solid-phase synthesis workflow.
Troubleshooting and Key Considerations
-
Formation of Diastereomers: The reaction of DHP with a chiral alcohol, including a chiral center within a PEG linker derivative, will result in the formation of diastereomers.[1] This can complicate purification and characterization (e.g., by NMR). If diastereomer formation is a concern, alternative protecting groups that do not introduce a new chiral center should be considered.
-
Incomplete Reactions: Both protection and deprotection reactions should be carefully monitored by TLC or LC-MS to ensure completion. For protection, a slight excess of DHP may be required. For deprotection, reaction times may need to be extended depending on the substrate and the specific acidic conditions employed.
-
Purification of PEGylated Compounds: The purification of PEG derivatives can be challenging due to their high polarity and potential for streaking on silica gel chromatography.[15] Specialized chromatographic techniques, such as reverse-phase chromatography or size-exclusion chromatography, may be necessary.[14] Precipitation from a good solvent (e.g., DCM or THF) into a poor solvent (e.g., diethyl ether or hexanes) is also a common purification strategy.[3]
Conclusion
The tetrahydropyranyl protecting group is a robust and versatile tool for the synthesis of complex molecules incorporating polyethylene glycol linkers. Its stability to a wide range of reaction conditions, coupled with its ease of introduction and mild cleavage, allows for the strategic unmasking of hydroxyl groups in multi-step synthetic pathways. By understanding the quantitative aspects of its use, adhering to detailed experimental protocols, and being mindful of potential challenges, researchers can effectively leverage THP-protected PEG linkers to advance the development of novel therapeutics and bioconjugates.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. m.youtube.com [m.youtube.com]
- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. purepeg.com [purepeg.com]
- 8. THP-PEG4, 60221-37-6 | BroadPharm [broadpharm.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Synthesis and Characterization of Poly(Ethylene Glycol) Based Thermo-Responsive Hydrogels for Cell Sheet Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Purification of antibodies by precipitating impurities using Polyethylene Glycol to enable a two chromatography step process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reddit - The heart of the internet [reddit.com]
An In-depth Technical Guide to the Solubility and Stability of Azido-PEG8-THP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of Azido-PEG8-THP, a bifunctional linker commonly employed in bioconjugation and drug delivery applications. Understanding these properties is critical for the successful design of experimental protocols, formulation development, and ensuring the integrity of resulting conjugates. This document synthesizes information on the individual components of the molecule to project its overall behavior and provides detailed experimental methodologies for its characterization.
Introduction to this compound
This compound is a heterobifunctional crosslinker that incorporates three key chemical moieties: an azide (B81097) group for bioorthogonal "click" chemistry, an eight-unit polyethylene (B3416737) glycol (PEG) spacer to enhance hydrophilicity, and a tetrahydropyranyl (THP) ether, a common protecting group for alcohols. This combination of functionalities allows for the strategic linkage of molecules, often enhancing the solubility and pharmacokinetic properties of the final conjugate.
A foundational understanding of the behavior of each component is essential to predicting the characteristics of the entire molecule.
-
Azide (-N₃): This functional group is highly stable under a wide range of reaction conditions, making it ideal for bioorthogonal conjugation reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]
-
Polyethylene Glycol (PEG): The eight-unit PEG spacer is a hydrophilic chain that significantly influences the solubility of the molecule.[3] PEGylation is a well-established technique to improve the aqueous solubility, biocompatibility, and circulation half-life of therapeutic molecules.[4]
-
Tetrahydropyranyl (THP) Ether: The THP group serves as a protecting group for a hydroxyl functionality. Its stability is highly pH-dependent, being stable in basic and neutral conditions but labile in acidic environments.[5]
Solubility Profile
Qualitative Solubility Assessment:
This compound is anticipated to be soluble in a range of aqueous and organic solvents due to its amphiphilic character. The PEG chain imparts water solubility, while the overall organic nature of the molecule allows for dissolution in various organic media.
Quantitative Solubility Data (Estimated):
The following table provides an estimated solubility profile for this compound based on data for structurally related Azido-PEG compounds and general principles of PEG chemistry.
| Solvent | Expected Solubility | Notes |
| Water / Aqueous Buffers (e.g., PBS pH 7.4) | Moderately to Highly Soluble | The PEG8 linker significantly enhances aqueous solubility. At very high concentrations, some aggregation may be possible. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A common solvent for preparing stock solutions of crosslinkers. |
| Dimethylformamide (DMF) | Highly Soluble | Frequently used for dissolving reagents for conjugation reactions. |
| Dichloromethane (DCM) | Soluble | A common organic solvent for PEGylated molecules. |
| Methanol / Ethanol | Soluble | PEG compounds are generally soluble in lower alcohols. |
| Acetonitrile (ACN) | Moderately Soluble | Solubility may be lower compared to more polar aprotic solvents. |
| Tetrahydrofuran (THF) | Moderately Soluble | Gentle heating may improve solubility. |
| Diethyl Ether | Low to Insoluble | PEGs generally exhibit poor solubility in diethyl ether. |
Stability Profile
The stability of this compound is a critical factor for its storage and handling. The molecule's stability is influenced by pH, temperature, and light exposure, primarily due to the lability of the THP ether under acidic conditions and the potential sensitivity of the azide group.
pH Stability:
-
Acidic Conditions (pH < 6): The THP ether is susceptible to acid-catalyzed hydrolysis, leading to the cleavage of the protecting group and the release of the free hydroxyl group. Strong acidic conditions should be avoided as they can also protonate the azide group, potentially forming hydrazoic acid, which is toxic and explosive.
-
Neutral Conditions (pH 6-8): The molecule is expected to exhibit good stability at neutral pH.
-
Alkaline Conditions (pH > 8): this compound is expected to be stable under basic conditions. The THP ether is notably stable in strongly basic environments.
Temperature Stability:
-
General Handling: For short-term handling and reactions at ambient temperature, the molecule is expected to be stable.
-
Long-term Storage: To ensure long-term stability and prevent potential degradation, storage at -20°C is recommended. The azide group, while generally stable, can be sensitive to heat, which may lead to decomposition.
Light Stability:
Organic azides can be sensitive to light, particularly UV radiation. Photolysis can lead to the formation of highly reactive nitrenes. Therefore, it is advisable to protect this compound and its solutions from prolonged exposure to light.
Summary of Stability Conditions:
| Condition | Stability | Potential Degradation Pathway |
| pH | ||
| < 6 (Acidic) | Labile | Cleavage of the THP ether. Potential formation of hydrazoic acid with strong acids. |
| 6 - 8 (Neutral) | Stable | - |
| > 8 (Basic) | Stable | - |
| Temperature | ||
| Ambient | Stable (short-term) | - |
| > 50°C | Potentially Unstable | Thermal decomposition of the azide group. |
| -20°C | Stable (long-term) | Recommended for storage. |
| Light | ||
| Ambient Light | Generally Stable | - |
| UV Light | Sensitive | Photolysis of the azide group to form a reactive nitrene. |
Experimental Protocols
The following are detailed methodologies for the determination of the solubility and stability of this compound.
Protocol for Determining Aqueous Solubility
This protocol outlines a method to determine the equilibrium solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or ELSD)
-
Calibrated standards of this compound
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the aqueous buffer in separate vials.
-
Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant from each vial.
-
Dilute the supernatant with the aqueous buffer to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.
-
Construct a calibration curve using the prepared standards.
-
Calculate the concentration of this compound in the original supernatant, which represents the aqueous solubility.
Protocol for Assessing pH Stability (THP Ether Hydrolysis)
This protocol describes a method to evaluate the stability of the THP ether in this compound at different pH values.
Materials:
-
This compound
-
Aqueous buffers with a range of pH values (e.g., pH 4, 5, 6, 7.4, 9)
-
HPLC system with a suitable column and detector
-
Reference standard for the deprotected product (Azido-PEG8-OH), if available
Procedure:
-
Prepare solutions of this compound at a known concentration in each of the different pH buffers.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately neutralize the acidic samples with a suitable base to quench the hydrolysis reaction.
-
Analyze the samples by HPLC.
-
Monitor the decrease in the peak area of this compound and the appearance of the peak corresponding to the hydrolyzed product over time.
-
Plot the percentage of remaining this compound against time for each pH condition to determine the rate of hydrolysis.
Visualizations
Chemical Structure and Functional Moieties
Caption: Diagram of this compound structure.
Experimental Workflow for Solubility Determination
Caption: Solubility determination workflow.
Potential Degradation Pathway under Acidic Conditions
Caption: THP ether hydrolysis pathway.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
In-Depth Technical Guide to the Safety and Handling of Azido-PEG8-THP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and experimental considerations for Azido-PEG8-THP, a heterobifunctional linker molecule integral to advancements in bioconjugation, proteomics, and drug delivery systems. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes safety data from structurally analogous compounds and provides detailed protocols for its use, including the critical step of tetrahydropyranyl (THP) protecting group cleavage.
Chemical Identity and Properties
This compound is a polyethylene (B3416737) glycol (PEG) linker featuring an azide (B81097) (-N₃) group at one terminus and a hydroxyl group protected by a tetrahydropyranyl (THP) group at the other. The PEG8 chain imparts hydrophilicity, enhancing solubility in aqueous media, a desirable characteristic for biological applications.
Table 1: Physicochemical Properties of a Representative Azido-PEG8 Compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₄₁N₃O₉ | [1] |
| Molecular Weight | 479.57 g/mol | [1] |
| Appearance | Varies (typically a colorless to pale yellow oil or solid) | General chemical knowledge |
| Solubility | Soluble in water, DMSO, DMF, and DCM | [2] |
Safety and Hazard Information
Due to the absence of a specific SDS for this compound, the following hazard summary is based on data from similar Azido-PEG compounds, such as Azido-PEG8-acid and Azido-PEG8-NHS ester. The primary reactive moiety of concern is the azide group, though organic azides of this type are generally stable under normal laboratory conditions. The hazard profile can be influenced by the terminal functional group.
Table 2: Hazard Identification for Structurally Related Azido-PEG Compounds
| Hazard Statement | Description | Compound Reference |
| H315 | Causes skin irritation | Azido-PEG8-NHS ester[3] |
| H319 | Causes serious eye irritation | Azido-PEG8-NHS ester[3] |
| H335 | May cause respiratory irritation | Azido-PEG8-NHS ester[3] |
Note: While the SDS for Azido-PEG8-acid states it is "Not classified as a hazard," the potential for irritation, particularly with activated esters like the NHS ester, underscores the importance of exercising caution.[4]
Precautionary Measures:
Table 3: Recommended Precautionary Statements
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling volatile solvents or performing reactions.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat.
-
-
Storage: Store in a tightly sealed container in a cool, dry place, typically at -20°C for long-term stability.[2][5] Protect from moisture and strong acids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols and Workflows
The utility of this compound lies in its bifunctional nature. The azide group is available for "click" chemistry, while the hydroxyl group, protected by THP, can be deprotected to reveal a reactive site for further conjugation.
Deprotection of the THP Group
The THP group is stable under basic conditions but is readily cleaved under acidic conditions to yield a free hydroxyl group.[1][6]
Experimental Protocol: Acidic Cleavage of the THP Group
-
Dissolution: Dissolve the this compound compound in a suitable organic solvent such as methanol (B129727) (MeOH) or a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Acidification: Add a catalytic amount of a strong acid. Common choices include:
-
p-Toluenesulfonic acid (PTSA)
-
Hydrochloric acid (HCl)
-
Trifluoroacetic acid (TFA) (e.g., 2% TFA in dichloromethane).[2]
-
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate, until the pH is neutral.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification: If necessary, the deprotected product can be purified by column chromatography on silica (B1680970) gel.
Caption: Workflow for the acidic deprotection of this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group of this compound (or its deprotected form, Azido-PEG8-OH) can readily participate in a copper(I)-catalyzed click reaction with a terminal alkyne to form a stable triazole linkage.
Experimental Protocol: General CuAAC Reaction
-
Reactant Preparation: In a suitable reaction vessel, dissolve the alkyne-containing molecule and the azido-PEG linker (either THP-protected or deprotected) in a compatible solvent system (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol).
-
Catalyst Preparation: In a separate tube, prepare the copper(I) catalyst. A common method is the in-situ reduction of copper(II) sulfate (CuSO₄) with a reducing agent like sodium ascorbate (B8700270) in the presence of a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA).
-
Reaction Initiation: Add the catalyst solution to the solution of the alkyne and azide.
-
Incubation: Allow the reaction to proceed at room temperature. The reaction is typically complete within 1-4 hours. The progress can be monitored by LC-MS or other suitable analytical techniques.
-
Workup and Purification:
-
The copper catalyst can be removed by various methods, including precipitation, chelation with reagents like EDTA, or by passing the reaction mixture through a copper-scavenging resin.
-
The final product can be purified by dialysis, size-exclusion chromatography, or reverse-phase HPLC, depending on the nature of the conjugate.
-
Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Logical Relationship of a Two-Step Conjugation
The following diagram illustrates the logical workflow for a two-step conjugation process utilizing this compound, which involves deprotection followed by a click reaction.
Caption: Logical workflow for a two-step conjugation using this compound.
Conclusion
This compound is a valuable tool for researchers in drug development and bioconjugation. While it is expected to have a low hazard profile, appropriate safety precautions, including the use of personal protective equipment and a chemical fume hood, should always be employed. Understanding the chemistry of the THP protecting group and the azide functionality is essential for its successful application in the synthesis of complex biomolecules. The protocols and workflows provided in this guide offer a foundation for the safe and effective use of this versatile linker.
References
Fundamentals of Click Chemistry with Azide-PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of click chemistry, with a specific focus on the use of azide-functionalized polyethylene (B3416737) glycol (PEG) linkers. It is designed to serve as a technical resource for researchers and professionals in the fields of bioconjugation, drug development, and materials science.
Introduction to Click Chemistry and the Role of Azide-PEG Linkers
Click chemistry refers to a class of biocompatible reactions that are rapid, high-yielding, and highly specific. These reactions are modular and often proceed under mild, aqueous conditions, making them ideal for the conjugation of biomolecules.[1][2] Among the most prominent click reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4]
Azide-functionalized polyethylene glycol (PEG) linkers are versatile tools in click chemistry that offer several advantages in bioconjugation and drug delivery. The PEG component, a hydrophilic and biocompatible polymer, enhances the solubility and stability of the resulting conjugates, reduces immunogenicity, and can prolong their circulation half-life in vivo. The terminal azide (B81097) group provides a reactive handle for highly specific "click" reactions with alkyne-containing molecules.[5]
Core Click Chemistry Reactions with Azide-PEG Linkers
The two primary forms of click chemistry that utilize azide-PEG linkers are CuAAC and SPAAC. The choice between these two methods depends on the specific application, considering factors such as the presence of live cells, the desired reaction rate, and the steric and electronic properties of the substrates.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species. This reaction exclusively forms a stable 1,4-disubstituted 1,2,3-triazole linkage. The copper(I) catalyst can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270). To prevent oxidative damage to sensitive biomolecules and accelerate the reaction, a copper-chelating ligand is often employed.
Advantages of CuAAC:
-
High reaction rates, often orders of magnitude faster than SPAAC.
-
High yields, frequently quantitative.
-
Simple and readily available alkyne partners.
Limitations of CuAAC:
-
The cytotoxicity of the copper catalyst limits its use in living systems.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that occurs between an azide and a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or dibenzoannulated cyclooctyne (DIBO). The reaction is driven by the release of ring strain in the cyclooctyne, leading to the formation of a stable triazole linkage.
Advantages of SPAAC:
-
Biocompatible and suitable for use in living cells and organisms due to the absence of a cytotoxic copper catalyst.
-
Highly selective and bioorthogonal.
Limitations of SPAAC:
-
Generally slower reaction rates compared to CuAAC.
-
The synthesis of strained cyclooctynes can be more complex and costly than terminal alkynes.
Quantitative Data on Reaction Kinetics and Yields
The efficiency and kinetics of click reactions are crucial for their successful application. The following tables summarize available quantitative data for CuAAC and SPAAC reactions.
Table 1: Comparative Overview of CuAAC and SPAAC
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide. |
| Reaction Rate | Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹). Rate is less affected by the steric bulk of the azide. | Slower than CuAAC, highly dependent on the cyclooctyne and azide structure. Significantly slower with sterically demanding cyclooctynes and tertiary azides. |
| Biocompatibility | Limited in vivo due to the cytotoxicity of the copper catalyst. Requires ligands to mitigate toxicity. | Excellent biocompatibility as it is a catalyst-free reaction, ideal for in vivo and live-cell applications. |
| Typical Yields | Often described as "high," "excellent," or "quantitative." | Generally high, often quantitative. |
Table 2: Second-Order Rate Constants for SPAAC with Various Cyclooctynes
The rate of SPAAC is highly dependent on the structure of the cyclooctyne. The following table presents a comparison of second-order rate constants (k) for the reaction of different cyclooctynes with benzyl (B1604629) azide.
| Cyclooctyne | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| DIBO | ~0.3 - 0.7 |
| DBCO | ~0.6 - 1.0 |
| BCN | ~0.06 - 0.1 |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific derivatives of the cyclooctyne and azide used.
The presence of a PEG linker on the cyclooctyne has been shown to influence reaction kinetics. One study demonstrated that a PEG linker on a DBCO-conjugated antibody increased the SPAAC reaction rate by approximately 31% compared to a non-PEGylated counterpart. This is attributed to the enhanced hydrophilicity and reduced steric hindrance provided by the PEG chain.
Experimental Protocols
This section provides detailed methodologies for the synthesis of an azide-PEG linker and its use in both CuAAC and SPAAC reactions, as well as protocols for the purification and characterization of the resulting bioconjugates.
Synthesis of Azide-PEG-NHS Ester
This protocol describes a general method for the synthesis of an Azide-PEG-NHS ester, a common heterobifunctional linker used to introduce an azide group onto a biomolecule containing primary amines.
Materials:
-
α-Hydroxy-ω-carboxy-PEG
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Sodium azide (NaN₃)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (B128534) (TEA)
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate solution, saturated
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Ethyl acetate
-
Hexanes
Protocol:
-
Tosylation of PEG:
-
Dissolve α-Hydroxy-ω-carboxy-PEG in anhydrous DCM.
-
Add triethylamine (1.5 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) and stir the reaction at room temperature overnight.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the tosylated PEG.
-
-
Azidation of Tosylated PEG:
-
Dissolve the tosylated PEG in anhydrous DMF.
-
Add sodium azide (3 equivalents) and heat the reaction at 80°C for 6 hours.
-
After cooling to room temperature, pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Azide-PEG-acid.
-
-
NHS Ester Formation:
-
Dissolve the Azide-PEG-acid in anhydrous DCM.
-
Add N-Hydroxysuccinimide (1.2 equivalents) and DCC (1.2 equivalents).
-
Stir the reaction at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from ethyl acetate/hexanes or by column chromatography to obtain the final Azide-PEG-NHS ester.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol outlines a general procedure for the bioconjugation of an alkyne-modified biomolecule with an azide-PEG linker.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, peptide)
-
Azide-PEG linker
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
EDTA solution (for quenching)
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL).
-
Add the Azide-PEG linker to the biomolecule solution. A molar excess of the azide linker (e.g., 5-20 fold) is typically used to ensure efficient conjugation.
-
-
Catalyst Preparation:
-
In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule.
-
-
Initiation of Reaction:
-
Add the copper/ligand complex to the biomolecule/azide mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
-
Incubation and Quenching:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE or LC-MS).
-
Once the reaction is complete, quench it by adding EDTA to chelate the copper.
-
-
Purification:
-
Purify the final conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents and byproducts.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This protocol provides a general method for the copper-free conjugation of an azide-modified biomolecule with a DBCO-PEG linker.
Materials:
-
Azide-modified biomolecule (e.g., protein, antibody)
-
DBCO-PEG linker
-
Reaction buffer (e.g., PBS, pH 7.4, or other amine-free buffer)
-
Organic solvent (optional, e.g., anhydrous DMSO or DMF)
Protocol:
-
Reagent Preparation:
-
Dissolve the azide-modified biomolecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).
-
Prepare a stock solution of the DBCO-PEG linker in an appropriate solvent (e.g., DMSO).
-
-
SPAAC Reaction:
-
Add the DBCO-PEG linker stock solution to the biomolecule solution. A molar excess of the DBCO linker (e.g., 5-20 fold) is typically used.
-
The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid protein denaturation.
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. Reaction times can be extended to 12-24 hours if needed.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove the unreacted DBCO-PEG linker.
-
Purification and Characterization of PEGylated Bioconjugates
Purification by Size-Exclusion Chromatography (SEC): SEC is a common method for purifying PEGylated proteins by separating molecules based on their hydrodynamic radius.
-
Column Equilibration: Equilibrate an SEC column with the desired buffer.
-
Sample Loading: Load the crude reaction mixture onto the column.
-
Elution: Elute the sample with the equilibration buffer and collect fractions.
-
Analysis: Analyze the collected fractions using UV-Vis spectroscopy (at 280 nm for proteins) to identify the fractions containing the purified conjugate.
Characterization by SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the increase in molecular weight of a protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein, resulting in a band shift.
Characterization by MALDI-TOF Mass Spectrometry: Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a powerful technique to determine the molecular weight of the PEGylated conjugate and to assess the degree of PEGylation (the number of PEG chains attached to the biomolecule).
-
Sample Preparation: Mix the purified conjugate with a suitable MALDI matrix (e.g., sinapinic acid for proteins).
-
Analysis: Analyze the sample on a MALDI-TOF mass spectrometer. The resulting spectrum will show a series of peaks corresponding to the unmodified biomolecule and the biomolecule with one or more attached PEG chains.
Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in click chemistry with azide-PEG linkers.
Caption: Experimental workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Synthesis pathway for an Azide-PEG-NHS ester.
Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis using click chemistry.
References
- 1. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enovatia.com [enovatia.com]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis Using Azido-PEG8-THP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing the heterobifunctional linker, Azido-PEG8-THP. PROTACs are novel therapeutic modalities that leverage the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2] This document outlines the strategic use of this compound, a polyethylene (B3416737) glycol (PEG)-based linker, in constructing these bifunctional molecules. The inclusion of a PEG spacer often enhances the solubility and cell permeability of the final PROTAC molecule.[3]
The this compound linker is designed with two key functionalities: an azide (B81097) (N3) group for highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," and a tetrahydropyranyl (THP)-protected hydroxyl group.[4][5] The THP group is an acid-labile protecting group that can be selectively removed to reveal a hydroxyl group for subsequent conjugation, providing a versatile handle for the sequential and modular assembly of PROTACs.
Core Principles and Strategy
The synthesis of a PROTAC using this compound typically follows a modular and convergent approach. This strategy involves the synthesis or acquisition of three key components:
-
A ligand for the protein of interest (POI): This "warhead" is functionalized with a reactive handle, typically an alkyne, for conjugation to the linker.
-
A ligand for an E3 ubiquitin ligase: This "anchor" recruits the cellular degradation machinery. It can be functionalized for attachment to the linker's hydroxyl group after deprotection.
-
The this compound linker: This connects the warhead and the anchor.
The general synthetic strategy is as follows:
-
Click Chemistry: The azide end of the this compound linker is coupled with the alkyne-functionalized POI ligand via CuAAC. This reaction is highly specific and proceeds with high yield under mild conditions.
-
Deprotection: The THP protecting group on the other end of the linker is removed under acidic conditions to expose a free hydroxyl group.
-
Final Conjugation: The E3 ligase ligand is then coupled to the newly revealed hydroxyl group, completing the synthesis of the PROTAC molecule.
Illustrative Synthesis of a BRD4-Targeting PROTAC
As a representative example, we describe the synthesis of a PROTAC targeting the Bromodomain and Extra-Terminal Domain (BET) protein BRD4, a well-established target in oncology. The synthesis will utilize the known BRD4 ligand, JQ1, and a pomalidomide-based ligand for the Cereblon (CRBN) E3 ligase.
Logical Synthesis Scheme
Caption: Synthetic scheme for a BRD4-targeting PROTAC.
Experimental Protocols
The following are detailed protocols for the key steps in the synthesis of the illustrative BRD4-targeting PROTAC.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the coupling of an alkyne-functionalized JQ1 derivative with this compound.
Materials and Reagents:
| Reagent | Molarity/Concentration | Amount (equivalents) |
| JQ1-alkyne | - | 1.0 |
| This compound | - | 1.1 |
| Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) | 0.1 M in H₂O | 0.1 |
| Sodium ascorbate (B8700270) | 0.2 M in H₂O | 0.2 |
| Solvent | - | - |
Procedure:
-
Dissolve JQ1-alkyne (1.0 eq) and this compound (1.1 eq) in a suitable solvent mixture such as 1:1 t-BuOH/H₂O or DMF.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
To the reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (JQ1-PEG8-THP) by flash column chromatography.
Protocol 2: THP Deprotection
This protocol outlines the removal of the THP protecting group to yield the free hydroxyl.
Materials and Reagents:
| Reagent | Molarity/Concentration | Amount (equivalents) |
| JQ1-PEG8-THP | - | 1.0 |
| p-Toluenesulfonic acid monohydrate (PTSA) | - | catalytic |
| Solvent | - | - |
Procedure:
-
Dissolve JQ1-PEG8-THP (1.0 eq) in a suitable alcohol solvent such as methanol (B129727) or ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA). Other acidic conditions such as acetic acid in a THF/water mixture can also be employed.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, neutralize the acid with a mild base such as a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent like dichloromethane (B109758) or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting JQ1-PEG8-OH is often used in the next step without further purification, or it can be purified by flash column chromatography if necessary.
Protocol 3: Final Conjugation (Amide Bond Formation)
This protocol describes the coupling of the deprotected linker-warhead intermediate with a carboxylic acid-functionalized E3 ligase ligand (Pomalidomide-COOH).
Materials and Reagents:
| Reagent | Molarity/Concentration | Amount (equivalents) |
| JQ1-PEG8-OH | - | 1.0 |
| Pomalidomide-COOH | - | 1.2 |
| HATU | - | 1.5 |
| DIPEA | - | 3.0 |
| Anhydrous DMF | - | - |
Procedure:
-
Dissolve Pomalidomide-COOH (1.2 eq), HATU (1.5 eq), and DIPEA (3.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of JQ1-PEG8-OH (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC to obtain the desired compound with high purity.
Characterization and Evaluation
The synthesized PROTAC should be thoroughly characterized to confirm its identity and purity using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Subsequently, its biological activity should be evaluated.
Key Biological Assays
-
Western Blot Analysis: To confirm the degradation of the target protein (BRD4) in a relevant cell line (e.g., MV4-11). This assay allows for the determination of the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).
-
Cell Viability Assays: To assess the cytotoxic effects of the PROTAC on cancer cell lines.
-
Proteomics-based selectivity analysis: To evaluate the selectivity of the PROTAC for the target protein over other cellular proteins.
Illustrative Biological Data (for a representative BRD4-targeting PROTAC):
| Parameter | Value |
| DC₅₀ (BRD4) | 10-30 nM |
| Dₘₐₓ (BRD4) | >90% |
| Cell Line | MV4-11 |
Experimental Workflow and Signaling Pathway
PROTAC Synthesis and Evaluation Workflow
Caption: Workflow for PROTAC synthesis and evaluation.
PROTAC Mechanism of Action: BRD4 Degradation
References
- 1. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes: Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG8-THP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for covalently linking molecules.[1][2] This reaction's specificity, reliability, and biocompatibility have made it an invaluable tool in drug discovery, bioconjugation, and materials science.[2][3] One of the key applications of CuAAC is in the PEGylation of biomolecules and drug candidates. Polyethylene glycol (PEG) linkers are incorporated to improve the pharmacokinetic and pharmacodynamic properties of therapeutics, such as increasing solubility, extending half-life, and reducing immunogenicity.
This application note provides a detailed protocol for the use of Azido-PEG8-THP, a heterobifunctional linker containing an azide (B81097) for click chemistry, a hydrophilic PEG8 spacer, and a tetrahydropyranyl (THP) protected alcohol. The THP protecting group allows for further functionalization after the CuAAC reaction or can be removed to reveal a terminal hydroxyl group. The protocol covers the deprotection of the THP group and the subsequent CuAAC reaction with an alkyne-containing molecule.
Experimental Protocols
This protocol is divided into two main stages: the deprotection of the THP group from this compound and the subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Part 1: Deprotection of this compound
The tetrahydropyranyl (THP) group is a common protecting group for alcohols and is readily removed under acidic conditions.[4] It is crucial to perform this deprotection step under mild conditions to avoid degradation of the PEG chain or the azide functionality.
Materials:
-
This compound
-
Acetic acid
-
Water
-
Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in a 4:2:1 (v/v/v) mixture of acetic acid, THF, and water.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully neutralize the acetic acid by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the deprotected Azido-PEG8-OH.
-
Verify the structure and purity of the product using NMR and mass spectrometry.
| Parameter | Condition |
| Solvent System | Acetic acid:THF:Water (4:2:1 v/v/v) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Work-up | Neutralization with NaHCO₃, Extraction with Ethyl Acetate |
Table 1: Optimized Conditions for THP Deprotection of this compound.
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical CuAAC reaction using the deprotected Azido-PEG8-OH and a generic alkyne-containing molecule. The reaction is catalyzed by copper(I), which is generated in situ from copper(II) sulfate and a reducing agent, sodium ascorbate (B8700270). A ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is recommended to stabilize the copper(I) catalyst and increase reaction efficiency, especially in aqueous solutions.
Materials:
-
Deprotected Azido-PEG8-OH
-
Alkyne-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
-
Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)
-
Nitrogen or Argon gas
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vessel, dissolve the alkyne-containing molecule (1 equivalent) and Azido-PEG8-OH (1.1 to 1.5 equivalents) in the chosen solvent system.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can lead to oxidative side reactions.
-
Prepare fresh stock solutions of copper(II) sulfate, sodium ascorbate, and THPTA.
-
If using a ligand, add the THPTA solution to the copper(II) sulfate solution and let it stand for a few minutes to form the complex.
-
To the degassed solution of azide and alkyne, add the copper(II) sulfate solution (with or without THPTA).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
| Reagent | Molar Ratio (relative to Alkyne) | Typical Concentration |
| Azido-PEG8-OH | 1.1 - 1.5 eq | - |
| Copper(II) Sulfate | 0.01 - 0.1 eq (1-10 mol%) | 1-10 mM |
| Sodium Ascorbate | 0.1 - 0.5 eq (10-50 mol%) | 10-50 mM |
| THPTA (optional) | 0.05 - 0.5 eq (5-50 mol%) | 5-50 mM |
Table 2: General Reagent Concentrations for CuAAC Reaction.
Part 3: Purification of the PEGylated Product
Purification is critical to remove the copper catalyst, unreacted starting materials, and byproducts. For PEGylated molecules, a combination of techniques may be necessary.
Copper Removal:
-
Chelating Resins: Stir the reaction mixture with a copper-chelating resin (e.g., Chelex® 100) for a few hours, then filter.
-
Aqueous Wash with EDTA: If the product is in an organic solvent, wash the organic layer multiple times with an aqueous solution of ethylenediaminetetraacetic acid (EDTA) to sequester the copper ions.
Purification of the PEGylated Conjugate:
-
Size Exclusion Chromatography (SEC): This is an effective method for separating the larger PEGylated product from smaller unreacted starting materials and reagents.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for purification, especially for less polar conjugates.
-
Dialysis: For large biomolecule conjugates, dialysis can be used to remove small molecule impurities.
-
Precipitation: In some cases, the PEGylated product can be precipitated from the reaction mixture by the addition of a non-solvent.
Visualized Workflows
Experimental Workflow for CuAAC with this compound
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Signature of click chemistry in advanced techniques for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using Azido-PEG8-THP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. This powerful click chemistry reaction relies on the intrinsic reactivity of a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), with an azide-functionalized molecule. The release of ring strain drives the reaction forward, forming a stable triazole linkage under physiological conditions.
Azido-PEG8-THP is a versatile chemical tool featuring a terminal azide (B81097) group poised for SPAAC. The molecule incorporates an eight-unit polyethylene (B3416737) glycol (PEG) spacer, which enhances aqueous solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting bioconjugates. The tetrahydropyranyl (THP) protecting group on the other end of the PEG chain can be removed under acidic conditions to reveal a hydroxyl group, allowing for further functionalization. This combination of features makes this compound an ideal reagent for a variety of applications, including the construction of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and the labeling of biomolecules.
Key Features of SPAAC with this compound:
-
Bioorthogonal: Reacts selectively with strained alkynes, avoiding side reactions with endogenous functional groups.
-
Copper-Free: Eliminates the cytotoxicity associated with copper-catalyzed click chemistry, making it suitable for in vivo applications.
-
High Efficiency: Proceeds with favorable kinetics under mild, physiological conditions (aqueous buffer, room temperature).
-
Enhanced Solubility and Reduced Sterics: The hydrophilic PEG8 spacer improves the solubility of the reagent and the resulting conjugate while minimizing steric hindrance.
-
Versatile Functionalization: The THP-protected hydroxyl group allows for subsequent chemical modifications.
Quantitative Data: SPAAC Reaction Kinetics
| Strained Alkyne | Azide Moiety | Buffer (pH 7) | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| DBCO-PEG5-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | PBS | 25 | 0.18 - 0.37 |
| DBCO-PEG5-Trastuzumab | 3-azido-L-alanine | PBS | 25 | 0.18 - 0.37 |
| DBCO-PEG5-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES | 25 | 0.18 - 0.37 |
| DBCO-PEG5-Trastuzumab | 3-azido-L-alanine | HEPES | 25 | 0.18 - 0.37 |
Data adapted from a study on the effects of buffer, pH, and temperature on SPAAC reaction rates.[1][2]
Experimental Protocols
Protocol 1: General Procedure for Bioconjugation of a DBCO-Modified Protein with this compound
This protocol outlines a general method for conjugating a protein functionalized with a DBCO group to this compound.
Materials:
-
DBCO-modified protein in a suitable buffer (e.g., PBS, HEPES, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.0-7.5
-
Size-Exclusion Chromatography (SEC) column or dialysis cassette for purification
-
Analytical instrumentation (e.g., SDS-PAGE, Mass Spectrometry, HPLC)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-50 mM.
-
Ensure the DBCO-modified protein is in an amine-free buffer at a concentration of 1-10 mg/mL.
-
-
SPAAC Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the DBCO-modified protein solution.
-
Gently mix the reaction solution.
-
Incubate the reaction at room temperature for 2-12 hours or overnight at 4°C. The optimal reaction time should be determined empirically.
-
-
Purification:
-
Remove the excess, unreacted this compound and other small molecules by size-exclusion chromatography (SEC) using an appropriate column and buffer system.
-
Alternatively, dialysis can be performed against the reaction buffer to remove small molecule impurities.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using SDS-PAGE, which should show an increase in the molecular weight of the protein.
-
Further characterization can be performed using mass spectrometry to confirm the mass of the conjugate and HPLC to assess its purity.
-
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) via SPAAC
This protocol describes the synthesis of an ADC by conjugating a DBCO-functionalized cytotoxic drug to an azide-modified antibody. This compound can be incorporated into the drug linker to improve its properties.
Materials:
-
Azide-modified monoclonal antibody (mAb)
-
DBCO-functionalized cytotoxic drug
-
Reaction Buffer: PBS, pH 7.4
-
Purification system (e.g., SEC, Protein A chromatography)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified mAb (e.g., at 1 mg/mL in PBS) with the desired molar excess of the DBCO-functionalized drug solution.
-
-
SPAAC Ligation:
-
Gently mix the solution and incubate at room temperature for 4-12 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification of the ADC:
-
Purify the resulting ADC using an appropriate method such as size-exclusion chromatography to remove the excess drug and other small molecules. Protein A chromatography can also be used to purify the antibody conjugate.
-
-
Characterization of the ADC:
-
Analyze the purified ADC by SDS-PAGE to confirm conjugation and assess purity.
-
Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Visualizations
Caption: Chemical mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis using SPAAC.
References
Application Notes and Protocols for Bioconjugation of Proteins with Azido-PEG8-Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the bioconjugation of proteins with an amine-reactive Azido-PEG8-linker, presumably an N-hydroxysuccinimidyl (NHS) ester derivative of Azido-PEG8-THP. The protocols cover the essential steps from protein preparation to the characterization of the final conjugate. The azide (B81097) moiety introduced onto the protein surface allows for subsequent modification using click chemistry, a powerful tool for bioconjugation.[1][2][3]
Introduction
Polyethylene glycol (PEG)ylation is a widely established technique to enhance the therapeutic properties of proteins.[4] It can improve solubility, increase in vivo stability, and reduce immunogenicity.[4] The use of a hetero-bifunctional Azido-PEG8-linker allows for the covalent attachment of the PEG chain to the protein via a stable amide bond, while presenting a terminal azide group for further functionalization through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry". This two-step approach provides a versatile platform for creating well-defined protein conjugates for various applications, including antibody-drug conjugates (ADCs), diagnostics, and targeted drug delivery.
The protocol described herein focuses on the reaction of an Azido-PEG8-NHS ester with the primary amines (ε-amino group of lysine (B10760008) residues) of a protein.
Experimental Workflow
The overall workflow for the bioconjugation of a protein with an Azido-PEG8-NHS ester is depicted below. This process involves the preparation of the protein and the linker, the conjugation reaction, and subsequent purification and characterization of the resulting azide-functionalized protein.
Caption: Experimental workflow for protein modification with Azido-PEG8-NHS ester.
Quantitative Data and Reaction Parameters
Successful bioconjugation depends on carefully controlling the reaction conditions. The following tables summarize the key quantitative parameters for the labeling of proteins with Azido-PEG8-NHS ester.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| Protein Concentration | 2-5 mg/mL | Higher concentrations can improve labeling efficiency. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer | Ensure the buffer is free of primary amines (e.g., Tris). |
| Reaction pH | 8.3 - 8.5 | Crucial for the reaction between NHS ester and primary amines. |
| Molar Ratio (Linker:Protein) | 5:1 to 20:1 | This needs to be optimized for each specific protein and desired degree of labeling. |
| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C for sensitive proteins, but may require longer incubation. |
| Reaction Time | 1 - 4 hours | Can be extended to overnight, especially at lower temperatures. |
| Quenching Agent (Optional) | 50-100 mM Tris or Glycine (B1666218) | To stop the reaction by consuming unreacted NHS ester. |
Table 2: Reagent Preparation
| Reagent | Solvent | Stock Concentration | Storage |
| Azido-PEG8-NHS Ester | Anhydrous DMSO or DMF | 10 mM | Store at -20°C, protected from moisture. |
| Protein | Amine-free buffer (e.g., PBS) | As per experimental design | Store according to protein-specific guidelines, typically at 4°C or -80°C. |
| Reaction Buffer | Deionized Water | 0.1 M | Store at 4°C. |
Detailed Experimental Protocols
Protocol 1: Protein Preparation
-
Buffer Exchange: If the protein solution contains primary amines (e.g., Tris buffer, glycine) or stabilizers like BSA, it is essential to perform a buffer exchange into an amine-free buffer such as Phosphate Buffered Saline (PBS) at pH 7.4. This can be achieved using dialysis, desalting columns, or ultrafiltration with an appropriate molecular weight cutoff (MWCO).
-
Concentration Adjustment: Adjust the protein concentration to 2-5 mg/mL in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5). Protein concentration can be determined by measuring absorbance at 280 nm (A280).
Protocol 2: Conjugation of Azido-PEG8-NHS Ester to Protein
-
Prepare Azido-PEG8-NHS Ester Solution: Immediately before use, dissolve the Azido-PEG8-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Prepare Protein Solution: In a reaction tube, add the protein solution and adjust the pH to 8.3-8.5 by adding one-tenth volume of 1 M sodium bicarbonate solution.
-
Initiate the Reaction: Add the calculated volume of the Azido-PEG8-NHS ester stock solution to the protein solution while gently vortexing. The molar ratio of linker to protein should be optimized, starting with a range of 5:1 to 20:1.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. For sensitive proteins, the reaction can be carried out on ice or at 4°C, potentially requiring an overnight incubation.
-
Quench the Reaction (Optional): To stop the conjugation reaction, add a quenching agent such as Tris or glycine to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.
Protocol 3: Purification of the Azide-Functionalized Protein
-
Removal of Excess Linker: The unreacted Azido-PEG8-NHS ester and by-products must be removed from the protein conjugate. The most common method for macromolecules is gel filtration or size exclusion chromatography (SEC).
-
Alternative Purification Methods: Dialysis or ultrafiltration with an appropriate MWCO can also be effective for removing small molecule impurities. For more stringent purification, chromatographic techniques such as Hydrophobic Interaction Chromatography (HIC) or Ion-Exchange Chromatography (IEX) can be employed.
-
Buffer Exchange and Storage: The purified protein conjugate should be buffer exchanged into a suitable storage buffer (e.g., PBS) and the concentration determined. Store the final conjugate at 4°C for short-term use or at -80°C in aliquots for long-term storage.
Characterization of the Protein Conjugate
The successful conjugation and the degree of labeling (DOL), which is the average number of PEG linkers per protein, should be determined.
Table 3: Characterization Methods
| Method | Purpose | Expected Outcome |
| SDS-PAGE | Assess increase in molecular weight | A shift to a higher apparent molecular weight compared to the unconjugated protein. |
| LC-MS (ESI-MS) | Determine the exact mass of the conjugate and calculate the DOL | A mass spectrum showing peaks corresponding to the protein with one or more attached PEG linkers. |
| HPLC (RP-HPLC, IEX, HIC) | Assess purity and heterogeneity | Chromatograms showing separation of the conjugate from the unconjugated protein and potential isoforms. |
| UV-Vis Spectroscopy | Determine protein concentration | Measurement of absorbance at 280 nm. |
Signaling Pathways and Logical Relationships
The bioconjugation process can be visualized as a series of chemical transformations. The following diagram illustrates the chemical logic of the conjugation and subsequent click reaction.
Caption: Chemical logic of protein functionalization and subsequent click reaction.
Troubleshooting
-
Low Labeling Efficiency:
-
Verify the pH of the reaction buffer is between 8.3 and 8.5.
-
Increase the molar excess of the Azido-PEG8-NHS ester.
-
Ensure the protein solution is at a sufficiently high concentration.
-
Check for the presence of primary amine contaminants in the protein buffer.
-
-
Protein Precipitation:
-
The protein may be sensitive to the organic solvent (DMSO/DMF); minimize the volume of the linker stock solution added.
-
Perform the reaction at a lower temperature (4°C).
-
Reduce the molar excess of the PEG linker.
-
-
Heterogeneous Product:
-
PEGylation can result in a mixture of species with varying degrees of labeling. This is expected.
-
Optimize the reaction time and molar ratio to favor a specific DOL.
-
Employ advanced purification techniques like ion-exchange or hydrophobic interaction chromatography for better separation of species.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bioconjugation application notes [bionordika.fi]
- 3. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Step-by-Step Guide for THP Deprotection of Azido-PEG8-THP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyranyl (THP) group is a common protecting group for alcohols due to its ease of installation and removal under mild acidic conditions.[1][2] This application note provides a detailed protocol for the deprotection of Azido-PEG8-THP to yield Azido-PEG8-OH, a valuable bifunctional linker used in bioconjugation and drug delivery applications. The azide (B81097) group allows for "click" chemistry reactions, while the hydroxyl group can be further functionalized. This protocol outlines the chemical transformation, experimental workflow, and expected quantitative outcomes.
Chemical Transformation
The deprotection of this compound is an acid-catalyzed hydrolysis of the acetal (B89532) linkage. The reaction proceeds by protonation of the THP ether oxygen, followed by cleavage of the C-O bond to form a stable carbocation and the desired alcohol, Azido-PEG8-OH.
Caption: Acid-catalyzed deprotection of this compound.
Experimental Workflow
The overall workflow for the deprotection of this compound involves the reaction setup, monitoring, workup, and purification of the final product.
Caption: Experimental workflow for THP deprotection.
Experimental Protocol
This protocol is a representative method for the deprotection of this compound. Researchers should optimize conditions as needed for their specific substrate and scale.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Triethylamine (B128534) (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., DCM/MeOH or Ethyl Acetate/Hexanes mixtures)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1 equivalent) in anhydrous methanol (0.1-0.2 M concentration).
-
To the stirred solution, add p-toluenesulfonic acid monohydrate (0.1-0.2 equivalents) at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Prepare a TLC plate and spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Elute the TLC plate with a suitable solvent system (e.g., 10:1 DCM:MeOH). The product, Azido-PEG8-OH, should have a lower Rf value (be more polar) than the starting material.
-
Visualize the spots using an appropriate stain (e.g., potassium permanganate (B83412) or iodine) as PEG compounds may not be UV active.
-
The reaction is typically complete within 2-4 hours.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding triethylamine (1.5 equivalents relative to p-TsOH) to neutralize the acid.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
The choice of eluent will depend on the polarity of the product and any impurities. A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) is often effective for purifying PEGylated compounds.[3]
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield Azido-PEG8-OH as a colorless to pale yellow oil.
-
Data Presentation
The following table summarizes the expected quantitative data for the THP deprotection of this compound based on typical yields for similar reactions.
| Parameter | Starting Material (this compound) | Product (Azido-PEG8-OH) |
| Molecular Weight ( g/mol ) | ~481.6 | ~397.5 |
| Physical Appearance | Colorless to pale yellow oil | Colorless to pale yellow oil |
| Purity (by NMR) | >95% | >95% |
| Expected Yield | N/A | 85-95% |
| TLC Rf Value | Higher Rf (less polar) | Lower Rf (more polar) |
Note: The exact Rf value will depend on the specific TLC conditions (plate, solvent system). The yield is based on typical acid-catalyzed deprotection of THP ethers and may vary.
Conclusion
This application note provides a comprehensive guide for the successful deprotection of this compound. The protocol is robust and can be adapted for various scales. Careful monitoring of the reaction by TLC and proper purification techniques are crucial for obtaining a high yield of the pure Azido-PEG8-OH product. The resulting bifunctional linker is ready for subsequent applications in bioconjugation and materials science.
References
Application Notes and Protocols: Azido-PEG8-THP for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. Azido-PEG8-THP is a heterobifunctional linker that offers several advantages in ADC development. The polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, which can mitigate aggregation issues often associated with hydrophobic drug payloads and improve the overall pharmacological properties of the conjugate. The azide (B81097) functionality allows for bioorthogonal "click" chemistry, enabling a highly specific and efficient conjugation to an alkyne-modified payload or antibody. The tetrahydropyranyl (THP) group serves as a protecting group for a hydroxyl functionality, which can be deprotected to allow for subsequent payload attachment.
These application notes provide a comprehensive overview of the use of this compound in ADC development, including detailed experimental protocols, quantitative data, and visualizations to guide researchers in this field.
Data Presentation
Table 1: Comparison of Bioorthogonal Ligation Chemistries for ADC Conjugation
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to potential copper cytotoxicity.[1][2] | High, as it is a metal-free reaction suitable for biological systems.[1][2] |
| Reaction Kinetics | Very fast, with significant rate acceleration.[1][2] | Generally slower than CuAAC.[2][3] |
| Reactant Stability | Terminal alkynes are stable and readily available. | Strained cyclooctynes can be less stable and more complex to synthesize.[2] |
| Regioselectivity | High, typically yielding the 1,4-triazole isomer.[1] | Lower, can result in a mixture of regioisomers.[1] |
| Typical Reaction Time | Minutes to a few hours.[3] | 1 to 12 hours.[1] |
Table 2: Impact of PEGylation on ADC Properties
| Property | Effect of PEGylation | Rationale |
| Solubility | Increased | The hydrophilic nature of the PEG chain helps to counteract the hydrophobicity of the payload, reducing the propensity for aggregation.[4] |
| Aggregation | Decreased | PEG chains create a hydrophilic shield around the payload, providing steric hindrance that minimizes intermolecular interactions.[4] |
| Pharmacokinetics | Improved half-life | The increased hydrodynamic volume imparted by the PEG linker can reduce renal clearance, leading to a longer circulation time. |
| Immunogenicity | Potentially reduced | The "shielding" effect of PEG can mask potential immunogenic epitopes on the ADC.[4] |
| Drug-to-Antibody Ratio (DAR) | Enables higher DARs | By mitigating aggregation, more hydrophobic drug molecules can be conjugated to the antibody without compromising its physical stability. |
Experimental Protocols
Protocol 1: Synthesis of Azido-PEG8-Payload Conjugate
This protocol describes the deprotection of the THP group from this compound and subsequent conjugation to a hydroxyl-containing payload.
Materials:
-
This compound
-
Payload with a hydroxyl group
-
Acidic catalyst (e.g., pyridinium (B92312) p-toluenesulfonate (PPTS), acetic acid, or mild HCl solution)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable organic solvent
-
Reagents for payload activation and conjugation (e.g., DCC, DMAP, or other coupling agents, depending on the payload's functional groups)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
THP Deprotection:
-
Dissolve this compound in anhydrous DCM.
-
Add the acidic catalyst (e.g., a catalytic amount of PPTS).
-
Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the deprotected Azido-PEG8-OH.
-
-
Payload Conjugation:
-
Activate the carboxylic acid group of the payload (if applicable) using a suitable coupling agent.
-
React the activated payload with the deprotected Azido-PEG8-OH in the presence of a catalyst like DMAP.
-
Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.
-
Purify the resulting Azido-PEG8-Payload conjugate by silica gel column chromatography.
-
Protocol 2: Antibody Modification and ADC Synthesis via Click Chemistry
This protocol outlines the conjugation of the Azido-PEG8-Payload to an alkyne-modified antibody using either CuAAC or SPAAC.
2.1. Antibody Modification (Introduction of an Alkyne Handle):
-
Modify the antibody to introduce a terminal alkyne or a strained cyclooctyne. This can be achieved through various methods, such as reacting lysine (B10760008) residues with an NHS-ester functionalized alkyne or DBCO reagent.
2.2. ADC Synthesis via CuAAC:
Materials:
-
Alkyne-modified antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Azido-PEG8-Payload in a compatible solvent (e.g., DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate (B8700270).
-
In a reaction tube, combine the alkyne-modified antibody with the Azido-PEG8-Payload (typically at a molar excess).
-
Prepare a premix of CuSO₄ and THPTA.
-
Add the copper/ligand premix to the antibody-payload mixture.
-
Initiate the reaction by adding freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the resulting ADC using an SEC column to remove excess reagents.
2.3. ADC Synthesis via SPAAC:
Materials:
-
DBCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Azido-PEG8-Payload in a compatible solvent (e.g., DMSO)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Combine the DBCO-modified antibody with the Azido-PEG8-Payload (typically at a molar excess).
-
Incubate the reaction at room temperature or 37°C for 4-24 hours. The reaction progress can be monitored by LC-MS.
-
Purify the resulting ADC using an SEC column to remove unreacted payload.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined using several methods, including UV/Vis spectroscopy and mass spectrometry.[5][6][][8][9]
Using UV/Vis Spectroscopy:
-
Measure the extinction coefficients of the antibody at 280 nm and the payload at its λmax.
-
Measure the absorbance of the ADC at 280 nm and the payload's λmax.[6]
-
Calculate the concentrations of the antibody and the payload using the Beer-Lambert law, correcting for the payload's absorbance at 280 nm.[6][]
-
The DAR is the molar ratio of the payload to the antibody.
Using Mass Spectrometry:
-
Obtain the mass spectrum of the intact ADC using high-resolution mass spectrometry (e.g., Q-TOF).
-
Deconvolute the mass spectrum to determine the masses of the different drug-loaded antibody species.
-
The number of drugs conjugated to each antibody species can be calculated from the mass difference between the conjugated and unconjugated antibody.
-
Calculate the weighted average DAR based on the relative abundance of each species.[8][9]
Visualizations
Caption: Workflow for ADC synthesis using this compound linker.
Caption: Mechanism of action of an anti-HER2 ADC.[10][11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. hpst.cz [hpst.cz]
- 6. benchchem.com [benchchem.com]
- 8. sciex.com [sciex.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of action and resistance to anti-HER2 antibody-drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Nanoparticle Functionality: A Guide to Surface Modification Using Azido-PEG8-THP
For Immediate Release
[City, State] – [Date] – Advanced BioConjugates Inc. today released detailed application notes and protocols on the use of Azido-PEG8-THP for the surface modification of nanoparticles. This release is aimed at researchers, scientists, and drug development professionals, providing a comprehensive guide to leveraging this versatile linker for enhanced nanoparticle performance in therapeutic and diagnostic applications.
The this compound linker is a state-of-the-art reagent featuring a terminal azide (B81097) group, a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer, and a tetrahydropyranyl (THP) protected alcohol. This unique structure enables robust and efficient surface functionalization of nanoparticles through "click chemistry," a set of bio-orthogonal reactions that are highly specific and occur under mild conditions. The incorporation of the PEG spacer significantly improves the biocompatibility of nanoparticles by reducing non-specific protein adsorption, preventing aggregation, and prolonging circulation times in vivo.
These application notes provide researchers with the necessary protocols and data to effectively integrate this compound into their nanoparticle development workflows, paving the way for the next generation of targeted drug delivery systems, advanced imaging agents, and sensitive diagnostic tools.
Introduction to this compound in Nanoparticle Surface Modification
The surface properties of nanoparticles are paramount in determining their interaction with biological systems. Unmodified nanoparticles are often rapidly cleared by the immune system and can exhibit poor solubility and stability. Surface modification with polyethylene glycol (PEG), or PEGylation, is a gold-standard technique to overcome these limitations.
This compound is a heterobifunctional linker designed for just this purpose. The azide (N₃) group serves as a chemical handle for covalent attachment of targeting ligands, imaging agents, or therapeutic payloads via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The THP group protects a terminal hydroxyl, which can be deprotected to introduce another functional group if desired, adding to the linker's versatility. The PEG8 spacer provides a hydrophilic shield, imparting "stealth" characteristics to the nanoparticle.
Key Features and Applications
-
Enhanced Biocompatibility: The PEG spacer minimizes opsonization and recognition by the reticuloendothelial system (RES), leading to longer circulation half-life.
-
Improved Stability: PEGylation prevents nanoparticle aggregation and enhances solubility in aqueous buffers.
-
Versatile Conjugation: The azide group allows for highly specific and efficient "click" chemistry reactions for the attachment of a wide array of biomolecules.
-
Targeted Delivery: Functionalization with targeting ligands (e.g., antibodies, peptides, aptamers) enables precise delivery to disease sites, enhancing therapeutic efficacy and reducing off-target effects.
-
Advanced Diagnostics: Conjugation of imaging agents (e.g., fluorescent dyes, contrast agents) facilitates the development of sensitive diagnostic tools.
Data Presentation: Quantitative Analysis of Nanoparticle Modification
Successful surface modification is a critical first step. The following tables provide representative data on the characterization of nanoparticles before and after modification with this compound and subsequent conjugation of a targeting ligand.
Table 1: Physicochemical Characterization of Nanoparticles
| Parameter | Unmodified Nanoparticles | This compound Modified Nanoparticles | Ligand-Conjugated Nanoparticles |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 125 ± 7 | 135 ± 8 |
| Polydispersity Index (PDI) | 0.15 | 0.12 | 0.14 |
| Zeta Potential (mV) | -25 ± 3 | -10 ± 2 | -15 ± 2.5 |
Table 2: Quantification of Surface Ligand Density
| Nanoparticle Type | Method | Ligand Density |
| This compound Modified | TNBSA Assay (for amine-reactive nanoparticles) | ~150 PEG chains/nanoparticle |
| Ligand-Conjugated | UV-Vis Spectroscopy (for dye-labeled ligand) | ~50 ligands/nanoparticle |
Table 3: In Vitro Cellular Uptake in Target vs. Non-Target Cells
| Nanoparticle Formulation | Cell Line | Cellular Uptake (% of control) |
| Ligand-Conjugated | Target (Receptor Positive) | 85 ± 6 |
| Ligand-Conjugated | Non-Target (Receptor Negative) | 15 ± 3 |
| Unmodified Nanoparticles | Target (Receptor Positive) | 10 ± 2 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific nanoparticle systems and ligands.
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound
This protocol describes the covalent attachment of Azido-PEG8-NHS ester (a common derivative for reaction with amines) to nanoparticles that have primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (Amine-NPs)
-
Azido-PEG8-NHS ester
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Centrifugal filter units (with appropriate molecular weight cutoff)
Procedure:
-
Nanoparticle Preparation: Disperse the Amine-NPs in Reaction Buffer to a final concentration of 1-5 mg/mL. Sonicate briefly if necessary to ensure a homogenous suspension.
-
Linker Preparation: Immediately before use, dissolve Azido-PEG8-NHS ester in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Add a 50-fold molar excess of the Azido-PEG8-NHS ester solution to the nanoparticle suspension.
-
The final organic solvent concentration should be kept below 10% (v/v) to avoid nanoparticle destabilization.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator).
-
-
Quenching and Purification:
-
Quench any unreacted NHS esters by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 30 minutes.
-
Purify the resulting Azido-PEG8-NPs to remove excess linker and reaction byproducts using centrifugal filtration. Wash the nanoparticles three times with Reaction Buffer.
-
-
Characterization and Storage:
-
Characterize the Azido-PEG8-NPs for size and zeta potential (as in Table 1).
-
Confirm the presence of the azide group using Fourier-Transform Infrared (FTIR) spectroscopy (azide stretch at ~2100 cm⁻¹).
-
Store the purified nanoparticles at 4°C.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Ligand Conjugation
This protocol details the conjugation of an alkyne-functionalized targeting ligand to the Azido-PEG8-NPs.
Materials:
-
Azido-PEG8-NPs (from Protocol 1)
-
Alkyne-functionalized targeting ligand
-
Copper(II) sulfate (B86663) (CuSO₄) solution (10 mM in water)
-
Sodium ascorbate (B8700270) solution (100 mM in water, freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA) solution (10 mM in DMSO)
-
Reaction Buffer: PBS, pH 7.4
-
Purification system (e.g., centrifugal filtration, size-exclusion chromatography)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, disperse the Azido-PEG8-NPs in Reaction Buffer (final concentration ~1 mg/mL).
-
Add the alkyne-functionalized ligand to a final concentration that is a 10-fold molar excess relative to the azide groups on the nanoparticles.
-
-
Catalyst Preparation (pre-mix): In a separate tube, mix the CuSO₄ solution and TBTA solution at a 1:5 molar ratio.
-
Click Reaction:
-
Add the freshly prepared sodium ascorbate solution to the nanoparticle/ligand mixture to a final concentration of 1 mM.
-
Immediately add the pre-mixed CuSO₄/TBTA catalyst to the reaction mixture. A typical final concentration is 0.1 mM CuSO₄.
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing, protected from light.
-
-
Purification: Purify the functionalized nanoparticles to remove the copper catalyst, excess ligand, and other reagents. This can be achieved through repeated centrifugation and washing, dialysis, or size-exclusion chromatography.
-
Characterization and Storage:
-
Characterize the final Ligand-PEG8-NPs for size, zeta potential, and ligand density (as in Tables 1 & 2).
-
Store the final conjugate at 4°C in a suitable buffer.
-
Visualizations
Experimental Workflow
The overall workflow for the surface modification of nanoparticles using this compound followed by ligand conjugation via click chemistry is depicted below.
Caption: Workflow for nanoparticle surface modification and functionalization.
Signaling Pathway: Receptor-Mediated Endocytosis
Upon reaching the target cell, the ligand-conjugated nanoparticle binds to its specific receptor on the cell surface, triggering a cascade of signaling events that lead to its internalization via receptor-mediated endocytosis. This process is crucial for the intracellular delivery of therapeutic payloads.
Caption: Receptor-mediated endocytosis of a targeted nanoparticle.
For further information on this compound and other bioconjugation reagents, please visit our website or contact our technical support team.
Application Notes and Protocols for Cell Labeling with Azido-PEG8-THP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling and subsequent bioorthogonal click chemistry have become invaluable tools for the site-specific labeling of biomolecules on and within living cells. This document provides detailed application notes and protocols for the use of Azido-PEG8-THP in cell labeling applications. This compound is a chemical probe containing an azide (B81097) group, a flexible polyethylene (B3416737) glycol (PEG) linker, and a tetrahydropyranyl (THP) protecting group. The azide serves as a bioorthogonal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry, allowing for the covalent attachment of a wide variety of reporter molecules, such as fluorophores or biotin.
The workflow for using this compound involves two key stages: first, the deprotection of the THP group to reveal the terminal hydroxyl, which can then be used for conjugation to a molecule of interest if desired, or the azide can be used directly for metabolic labeling of glycans. This protocol will focus on the scenario where the azide moiety is incorporated into cellular glycans through metabolic engineering, followed by click chemistry-mediated detection.
Data Presentation
Table 1: Reagent Stock Solutions for Click Chemistry Labeling
| Reagent | Stock Concentration | Solvent |
| Azido-PEG8-OH (deprotected) | 10 mM | DMSO or Water |
| Alkyne-modified reporter molecule | 1-10 mM | DMSO or Water |
| Copper(II) Sulfate (CuSO₄) | 20-100 mM | Water |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | 100-200 mM | Water |
| Sodium Ascorbate (B8700270) | 100-300 mM | Water |
Table 2: Working Concentrations for Live Cell Click Chemistry Labeling
| Reagent | Final Concentration |
| Alkyne-modified reporter molecule | 2 - 40 µM[1] |
| Copper(II) Sulfate (CuSO₄) | 10 - 100 µM |
| THPTA | 50 - 500 µM |
| Sodium Ascorbate | 2.5 - 5 mM[2] |
Experimental Protocols
Protocol 1: Deprotection of this compound to Azido-PEG8-OH
The tetrahydropyranyl (THP) group is an acid-labile protecting group for the terminal hydroxyl of the PEG linker. For applications where the hydroxyl group needs to be exposed, a deprotection step is necessary. It is crucial to perform this deprotection prior to introducing the molecule to live cells, as the required acidic conditions are not biocompatible.
Materials:
-
This compound
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Dissolve this compound in a mixture of acetic acid, THF, and water (e.g., in a 4:2:1 ratio).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
-
Once the deprotection is complete, remove the solvents under reduced pressure using a rotary evaporator.
-
Co-evaporate with water or a suitable solvent to remove residual acetic acid.
-
Lyophilize the resulting Azido-PEG8-OH to obtain a stable powder.
-
Confirm the identity and purity of the product using NMR and/or mass spectrometry.
Protocol 2: Metabolic Labeling of Cellular Glycans with an Azido (B1232118) Sugar
This protocol describes the metabolic incorporation of an azide-modified sugar, such as N-azidoacetylmannosamine (Ac₄ManNAz), into the sialic acid biosynthesis pathway. The azide groups are then displayed on the cell surface glycoproteins.
Materials:
-
Cells of interest (e.g., HeLa, Jurkat, THP-1)
-
Complete cell culture medium
-
N-azidoacetylmannosamine-tetraacylated (Ac₄ManNAz)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency under standard conditions.
-
Prepare a stock solution of Ac₄ManNAz in sterile DMSO or PBS.
-
Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.[3]
-
Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido sugar.[4]
-
Gently wash the cells twice with warm PBS to remove unincorporated azido sugar.
-
The cells are now ready for click chemistry labeling.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Live Cells
This protocol outlines the "click" reaction to label the azide-modified cells with an alkyne-containing reporter molecule (e.g., a fluorescent dye). The use of the water-soluble ligand THPTA is recommended to minimize copper toxicity to the cells.[2]
Materials:
-
Azide-labeled cells (from Protocol 2)
-
Alkyne-modified reporter molecule (e.g., Alkyne-Fluor 488)
-
Copper(II) Sulfate (CuSO₄)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)
-
Sodium Ascorbate
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
Procedure:
-
Prepare the Click Reaction Cocktail:
-
Important: Prepare the sodium ascorbate solution fresh just before use.
-
In an Eppendorf tube, mix CuSO₄ and THPTA in a 1:5 molar ratio in DPBS at 4°C. For example, for a final concentration of 25 µM CuSO₄, add the corresponding volume of a 100 mM THPTA stock solution to achieve a final concentration of 125 µM.
-
Add the alkyne-modified reporter molecule to the CuSO₄/THPTA mixture to the desired final concentration (e.g., 25 µM).
-
Add freshly prepared sodium ascorbate to a final concentration of 2.5 mM.
-
Incubate the reaction mixture on ice for 10 minutes at 4°C.
-
-
Labeling Reaction:
-
Aspirate the culture medium from the azide-labeled cells and wash twice with cold DPBS.
-
Add the prepared click reaction cocktail to the cells.
-
Incubate at room temperature or 37°C for 15-30 minutes, protected from light.
-
-
Washing and Imaging:
-
Aspirate the reaction cocktail and wash the cells three times with DPBS.
-
The cells can now be fixed for imaging or directly analyzed by flow cytometry or fluorescence microscopy.
-
Mandatory Visualizations
Caption: Experimental workflow for cell labeling using an azide-modified precursor and click chemistry.
Caption: Simplified signaling pathway of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a cell surface.
References
- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
Application Notes and Protocols: Azido-PEG8-THP Reaction with DBCO and BCN Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Azido-PEG8-THP in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) functionalized molecules. This copper-free click chemistry approach is a cornerstone of bioconjugation, enabling the efficient and specific formation of stable triazole linkages under biocompatible conditions.[1] The inclusion of a tetrahydropyranyl (THP) protecting group on the terminal end of the polyethylene (B3416737) glycol (PEG) linker allows for a subsequent deprotection step to reveal a reactive hydroxyl group for further functionalization.
Introduction to SPAAC with this compound
Strain-promoted azide-alkyne cycloaddition is a bioorthogonal reaction that occurs between a strained cyclooctyne (B158145) (like DBCO or BCN) and an azide (B81097).[2] The reaction is driven by the release of ring strain in the cyclooctyne, eliminating the need for a cytotoxic copper catalyst, which is a significant advantage for in vivo and cell-based applications.[1][3] this compound is a heterobifunctional linker featuring a terminal azide for the initial SPAAC reaction and a THP-protected hydroxyl group. The PEG8 spacer enhances hydrophilicity and provides spatial separation between the conjugated molecules.[2] The THP group is a stable protecting group under basic and nucleophilic conditions but can be readily removed under mild acidic conditions to unmask the hydroxyl group for subsequent modifications.[4]
Quantitative Data: Reaction Kinetics of DBCO and BCN with Azides
The choice between DBCO and BCN as the cyclooctyne reaction partner often depends on the desired reaction rate and the physicochemical properties of the final conjugate. Generally, DBCO exhibits faster reaction kinetics than BCN due to its higher ring strain.[5] However, the specific reaction rate is influenced by factors such as the structure of the azide, the solvent, pH, and temperature.[6][7] The following tables summarize representative second-order rate constants for the reaction of DBCO and BCN derivatives with various azides, providing an estimate for the reactivity with this compound, which contains an aliphatic azide.
| Cyclooctyne | Azide | Solvent/Buffer | Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| DBCO | Benzyl Azide | Acetonitrile/Water | 25 | ~0.3 - 1.0[5][8] |
| DBCO-PEG | Azido-PEG | PBS | 25-37 | 0.18 - 1.22[6][7] |
| BCN | Benzyl Azide | Methanol (B129727) | 25 | ~0.04 - 0.28[9] |
| BCN | Azido-peptide | Methanol | 25 | ~0.28[9] |
Table 1: Comparative Second-Order Rate Constants for SPAAC Reactions. This table provides a summary of reaction kinetics for DBCO and BCN with representative azides. The data indicates that DBCO generally reacts faster than BCN with aliphatic azides like the one present in this compound.
Experimental Protocols
The following protocols provide a general framework for the reaction of this compound with DBCO and BCN functionalized molecules, followed by the deprotection of the THP group. Optimization of reaction conditions (e.g., concentration, reaction time, and temperature) may be necessary for specific applications.
Protocol 1: SPAAC Reaction of this compound with a DBCO- or BCN-Functionalized Molecule
Materials:
-
This compound
-
DBCO- or BCN-functionalized molecule (e.g., protein, antibody, small molecule)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable amine-free and azide-free buffer
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving reagents
-
Quenching reagent (optional, e.g., excess azide or cyclooctyne scavenger)
-
Purification system (e.g., size-exclusion chromatography, dialysis, HPLC)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mM).
-
Prepare the DBCO- or BCN-functionalized molecule in the chosen reaction buffer at a suitable concentration (e.g., 1-10 mg/mL for proteins).[10] Ensure the buffer is free of primary amines if using an NHS-ester activated cyclooctyne for initial functionalization.[2]
-
-
Conjugation Reaction:
-
Add a 1.5 to 20-fold molar excess of the dissolved this compound to the solution of the DBCO- or BCN-functionalized molecule.[2][11] The optimal molar ratio should be determined empirically for each specific application.
-
If using a stock solution of this compound in an organic solvent, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid denaturation of biomolecules.[8]
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 2-16 hours.[10] The reaction progress can be monitored by analytical techniques such as SDS-PAGE for proteins or HPLC/LC-MS for small molecules.
-
-
Quenching (Optional):
-
If a large excess of either the azide or cyclooctyne was used, the reaction can be quenched by adding a scavenger for the excess reagent.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts using a suitable purification method. For proteins, size-exclusion chromatography (e.g., desalting columns) or dialysis are effective.[12] For small molecules, HPLC is often used.
-
Protocol 2: THP Group Deprotection
Materials:
-
Purified conjugate from Protocol 1
-
Deprotection Solution: Mild acidic solution (e.g., 80% acetic acid in water, or p-toluenesulfonic acid (pTSA) in an alcohol like methanol or ethanol).[4]
-
Neutralization Solution: Saturated sodium bicarbonate solution or other suitable base.
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Purification system (e.g., HPLC, flash chromatography)
Procedure:
-
Deprotection Reaction:
-
Dissolve the purified THP-protected conjugate in the deprotection solution.
-
Stir the reaction mixture at room temperature. The reaction time will vary depending on the substrate and the strength of the acidic solution. Monitor the progress of the deprotection by TLC or LC-MS until the starting material is consumed.[13]
-
-
Work-up and Neutralization:
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extract the deprotected product with a suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent like sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the deprotected product using an appropriate method such as HPLC or flash chromatography to obtain the final conjugate with a free hydroxyl group.
-
Visualizations
Reaction Mechanism
References
- 1. interchim.fr [interchim.fr]
- 2. broadpharm.com [broadpharm.com]
- 3. chempep.com [chempep.com]
- 4. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. tcichemicals.com [tcichemicals.com]
- 13. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Troubleshooting low yield in Azido-PEG8-THP click reactions
Welcome to the Technical Support Center for Azido-PEG8-THP Click Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low yields in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction with this compound is showing a very low yield. What are the most common causes?
Low yields in CuAAC reactions are common and can typically be attributed to one or more of the following factors:
-
Oxidation of the Copper(I) Catalyst: The active catalyst is Cu(I). Oxygen in the reaction mixture can oxidize it to the inactive Cu(II) state. This is one of the most frequent causes of reaction failure.[1][2][3][4]
-
Impure or Degraded Reagents: The purity of your this compound, the alkyne substrate, solvents, and catalyst components is critical. Azides can be reduced by certain reagents like phosphines (e.g., TCEP), which are sometimes used as reducing agents.[5]
-
Suboptimal Reagent Concentrations or Ratios: The molar ratios of the reactants, copper, ligand, and reducing agent are crucial for efficient catalysis. Incorrect stoichiometry can lead to incomplete consumption of the limiting reagent.
-
Poor Solubility of Reactants: If your this compound or alkyne substrate is not fully dissolved in the chosen solvent system, the reaction will be slow or incomplete. This can be an issue with PEGylated compounds in certain organic solvents.
-
Catalyst Sequestration: Functional groups within your substrate (e.g., thiols, some amines, or histidines in peptides) can bind to the copper catalyst, effectively removing it from the catalytic cycle.
-
Inappropriate pH or Buffer: The reaction is sensitive to pH and certain buffer components. For instance, Tris buffers and high concentrations of chloride can interfere with the catalyst.
Q2: A precipitate formed in my reaction tube shortly after starting. What is it and what should I do?
Precipitate formation can be a sign of several issues:
-
Copper Acetylide Formation: Some terminal alkynes can react with Cu(I) to form insoluble copper acetylide precipitates, which deactivates the catalyst. This is sometimes observed as a red or purple solid.
-
Insoluble Copper Complexes: In certain buffers, like phosphate (B84403) buffers, copper-phosphate complexes can precipitate if the copper source is not pre-mixed with a stabilizing ligand.
-
Poor Reagent Solubility: One of your starting materials may be precipitating out of the solution.
To troubleshoot, ensure you are using a stabilizing ligand and consider changing your solvent system to one that better solubilizes all components. Premixing the copper sulfate (B86663) with the ligand before adding other reagents is highly recommended.
Q3: How can I prevent the deactivation of my copper catalyst?
Protecting the Cu(I) oxidation state is critical for a successful reaction.
-
Use a Reducing Agent: A reducing agent is used to convert the more stable Cu(II) salt (like CuSO₄) to the active Cu(I) catalyst in situ. Sodium ascorbate (B8700270) is the most common and effective choice. Always use a freshly prepared solution.
-
Use a Stabilizing Ligand: Ligands like THPTA (a water-soluble ligand) or TBTA chelate the Cu(I) ion. This not only stabilizes it against oxidation and disproportionation but also accelerates the reaction rate. An excess of the ligand relative to copper is typically used.
-
Degas Your Solvents: To minimize dissolved oxygen, degas your solvents (water, buffers, organic solvents) before use. This can be done by bubbling an inert gas like argon or nitrogen through the solvent or by using the freeze-pump-thaw method for more sensitive reactions.
Q4: Is the THP (tetrahydropyranyl) protecting group on my this compound stable under typical click reaction conditions?
Yes, the THP group is generally stable under the neutral or slightly basic conditions used for CuAAC reactions. THP ethers are known to be stable in the presence of bases, organometallics, and reducing agents. However, they are labile to acidic conditions. Since CuAAC reactions are typically run at a pH of 7-8, the THP group should remain intact.
Q5: How do I choose the right solvent for my reaction?
The ideal solvent or solvent mixture should dissolve all reaction components. For PEGylated reagents, mixtures of water with organic co-solvents are common.
-
Aqueous Systems: For many bioconjugations, water or buffers (like phosphate buffer, pH 7.4) are used, often with a water-soluble ligand like THPTA.
-
Mixed Solvent Systems: Mixtures like DMSO/t-butanol, DMF/water, or THF/t-BuOH/H₂O are frequently used to solubilize less polar substrates.
-
Polar Aprotic Solvents: DMF, DMSO, and acetonitrile (B52724) are effective for a wide range of substrates.
If solubility is an issue, try adding a co-solvent like DMSO or DMF to your aqueous reaction or changing the ratio of the organic solvent to water.
Quantitative Data & Reaction Conditions
Optimizing the concentration and ratios of reaction components is critical for achieving high yields. The following tables provide recommended starting points for your experiments.
Table 1: Typical Reagent Concentrations
| Reagent | Typical Concentration Range | Notes |
|---|---|---|
| Alkyne-Substrate | 1 µM - 10 mM | Lower concentrations may require longer reaction times or higher catalyst loading. |
| this compound | 1.1 - 10 equivalents (relative to alkyne) | Using a slight excess of one reagent can drive the reaction to completion. |
Table 2: Recommended Catalyst System Ratios and Concentrations
| Component | Molar Ratio (vs. Copper) | Final Concentration | Notes |
|---|---|---|---|
| Copper(II) Sulfate (CuSO₄) | 1 | 50 µM - 2 mM | The reaction rate is dependent on copper concentration. |
| Ligand (e.g., THPTA) | 2 - 5 | 250 µM - 10 mM | A 5:1 ligand-to-copper ratio is a robust starting point. An excess protects the catalyst and biomolecules. |
| Sodium Ascorbate | 5 - 50 | 2.5 mM - 10 mM | Use a freshly prepared solution. An excess is needed to maintain the reducing environment. |
Experimental Protocols
This section provides a general, detailed methodology for performing a CuAAC reaction.
Protocol: General Procedure for CuAAC with this compound
-
Reagent Preparation:
-
Prepare stock solutions of your alkyne-containing molecule and this compound in a suitable degassed solvent (e.g., DMSO, DMF, or nuclease-free water).
-
Prepare a stock solution of Copper(II) Sulfate (e.g., 20 mM in nuclease-free water).
-
Prepare a stock solution of a Cu(I)-stabilizing ligand (e.g., 50 mM THPTA in nuclease-free water).
-
Crucially , prepare a fresh stock solution of Sodium Ascorbate (e.g., 100 mM in nuclease-free water) immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-containing molecule and the this compound from their stock solutions. Add the reaction buffer/solvent to achieve the desired final concentrations.
-
Catalyst Premix: In a separate tube, prepare the catalyst premix. Add the required volume of the THPTA stock solution, followed by the CuSO₄ stock solution. A common ratio is 5 equivalents of ligand to 1 of copper. Vortex briefly and let it stand for 1-2 minutes to allow for complex formation.
-
Add the catalyst premix to the tube containing the azide (B81097) and alkyne. Mix gently.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Cap the tube to minimize oxygen exposure. Gently mix by inverting the tube or vortexing briefly.
-
Incubate the reaction at room temperature for 1-4 hours. For difficult substrates, incubation can be extended or gentle heating (e.g., 45 °C) may be applied. Monitor reaction progress by a suitable analytical method (e.g., TLC, LC-MS, HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, the product must be purified to remove excess reagents and the copper catalyst.
-
For biomolecules or large PEG constructs, purification can often be achieved via size-exclusion chromatography, ethanol (B145695) precipitation, or molecular weight cut-off (MWCO) centrifugation.
-
For smaller molecules, standard chromatographic techniques like flash column chromatography can be used.
-
Copper can also be removed using copper-chelating resins.
-
Visualized Workflows and Logic
The following diagrams illustrate key workflows and troubleshooting logic for your experiments.
Caption: General experimental workflow for setting up a CuAAC reaction.
Caption: Decision tree for troubleshooting low yields in CuAAC reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PROTAC Efficacy with PEG8 Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Proteolysis Targeting Chimera (PROTAC) linker length with polyethylene (B3416737) glycol 8 (PEG8) to enhance efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a linker in a PROTAC, and why is its length so critical for the activity of a PROTAC like one containing a PEG8 linker?
A1: A PROTAC is a heterobifunctional molecule comprising a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker's primary function is to position the target protein and the E3 ligase in such a way that it facilitates the transfer of ubiquitin to the target protein, thereby marking it for degradation by the proteasome.[1] The length of the linker is a crucial parameter that significantly influences the efficacy of a PROTAC.[1] An optimal linker length promotes the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2] If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][3] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[1][3] Therefore, optimizing the linker length is a critical step in the development of a potent PROTAC.[1]
Q2: We've initiated our PROTAC design with a PEG8 linker. Is this a sound starting point?
A2: Yes, utilizing a PEG8 linker is a common and often successful starting point in PROTAC design.[2] Polyethylene glycol (PEG) and alkyl chains are frequently used motifs for initial PROTAC synthesis.[2] PEG linkers offer several advantages, including good water solubility, which can enhance the overall properties of the PROTAC molecule.[2][4] They also provide flexibility, allowing the PROTAC to adopt various conformations that can facilitate the formation of the ternary complex.[2] Furthermore, PEG units of varying lengths are commercially available, which allows for the systematic exploration of linker length.[2][5] A PEG8 linker provides a moderate length that often serves as a solid foundation for further optimization.[2][6]
Q3: What is the "hook effect" and how does it pertain to linker optimization?
A3: The "hook effect" is a phenomenon where the degradation efficacy of a PROTAC diminishes at high concentrations.[2][7] This occurs because an excess of the PROTAC favors the formation of non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) over the productive ternary complex.[2] This abundance of binary complexes prevents the target protein and E3 ligase from being brought together effectively.[2] While primarily dependent on concentration, an inefficient linker that promotes unstable ternary complexes can worsen the hook effect.[2] Optimizing the linker can lead to more stable ternary complexes, which may help mitigate the hook effect and result in sustained degradation over a broader range of concentrations.[2][7]
Troubleshooting Guides
Scenario 1: The initial PROTAC with a PEG8 linker demonstrates low degradation activity.
If your initial PEG8-based PROTAC shows minimal or no degradation of the target protein, follow these troubleshooting steps:
-
Question: My Western Blot reveals no change in target protein levels. Where should I begin?
-
Answer: First, ensure that the lack of degradation is not due to experimental error. Verify that the PROTAC was correctly dissolved and administered to the cells at the intended concentrations.[2] It is also crucial to confirm that your warhead and E3 ligase ligand are engaging with their respective targets within the cell.[2]
-
-
Question: I have confirmed target engagement, but the degradation is still poor. What is the next step in linker optimization?
-
Answer: The PEG8 linker may be suboptimal for forming a productive ternary complex with your specific target and E3 ligase pair. The subsequent logical step is to synthesize and test a small library of PROTACs with varying linker lengths.[2] Create analogues with different PEG lengths (e.g., PEG4, PEG6, PEG10, PEG12). The optimal length is highly dependent on the specific proteins involved.[2] For some systems, a shorter linker is necessary to minimize steric hindrance, while for others, a longer linker is required to span the distance between the two proteins.[2]
-
-
Question: What if varying the PEG length does not improve efficacy?
-
Answer: If altering the PEG length is unsuccessful, the chemical composition of the linker may be the issue. While PEG linkers enhance solubility, their flexibility can sometimes be detrimental.[2][] Consider synthesizing PROTACs with more rigid alkyl linkers or linkers that contain cyclic elements like piperazine (B1678402) or triazole to lock the PROTAC into a more active conformation.[2][9]
-
Scenario 2: Inconsistent or suboptimal degradation is observed across different linker lengths.
-
Question: We are not observing any degradation of our target protein with our synthesized PROTAC variants. What are the possible reasons?
-
Answer: Several factors could be contributing to the lack of degradation. The chosen linker lengths may be outside the optimal range for forming a productive ternary complex. It is advisable to synthesize a broader range of linker lengths.[1] Additionally, the physicochemical properties of the PROTAC, which are influenced by the linker, might be preventing it from efficiently crossing the cell membrane.[1] Finally, experimental issues should be ruled out, including the health of the cell line, the quality of the antibody used for western blotting, and the accuracy of the compound concentrations.[1]
-
Data Presentation: Linker Length Optimization
Below is a hypothetical case study summarizing the quantitative data from an experiment designed to optimize linker length, starting from a PEG8 PROTAC targeting "Protein X" for degradation via the VHL E3 ligase. Degradation was measured after 24 hours of treatment in a relevant cell line.
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG4 | 850 | 45 |
| PROTAC-2 | PEG6 | 210 | 78 |
| PROTAC-3 | PEG8 (starting point) | 75 | 92 |
| PROTAC-4 | PEG10 | 95 | 89 |
| PROTAC-5 | PEG12 | 350 | 65 |
-
DC50: The concentration of PROTAC required to induce 50% degradation of the target protein.[2]
-
Dmax: The maximum percentage of protein degradation observed.[2]
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A systematic workflow for optimizing PROTAC linker length.
Experimental Protocols
Western Blot for PROTAC-Induced Degradation
This protocol details the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.[10]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[11]
-
Prepare serial dilutions of your PROTAC compounds in cell culture medium. A common starting concentration range is 1 nM to 10 µM.[2]
-
Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. Include a DMSO-only vehicle control.[2]
-
Incubate the cells for the desired time period (e.g., 24 hours is common for initial screening).[2]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with cold PBS.[2]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[11]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.[11]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Transfer the supernatant (protein lysate) to a new tube.[11]
-
Determine the protein concentration of each lysate using a BCA protein assay.[10]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.[11]
-
Add Laemmli sample buffer to each lysate to a final concentration of 1X.[11]
-
Boil the samples at 95°C for 5-10 minutes.[11]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[11]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[11]
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody for the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane three times for 10 minutes each with TBST.[11]
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.[11]
-
Capture the chemiluminescent signal using an imaging system.[10]
-
Quantify the intensity of the bands using densitometry software.[10]
-
Normalize the level of the target protein to the corresponding loading control.[10]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[10]
-
From this data, generate a dose-response curve to determine the DC50 and Dmax values.[10]
-
Cell Viability Assay
This protocol outlines the steps for assessing the effect of a PROTAC on cell viability, which is crucial for distinguishing targeted degradation from general cytotoxicity.
Materials:
-
PROTAC compound and vehicle control (e.g., DMSO)
-
White, flat-bottom 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[12]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[12]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Measure the luminescence using a luminometer.[12]
-
-
Data Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Navigating the "Hook Effect" in PROTACs with PEG Linkers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to help you understand and mitigate the "hook effect," a common challenge in experiments involving Proteolysis Targeting Chimeras (PROTACs), particularly those utilizing polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped curve when plotting protein degradation against PROTAC concentration.[1] Instead of a typical sigmoidal dose-response curve, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.[1]
Q2: What is the underlying cause of the "hook effect"?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1] A PROTAC's efficacy relies on forming a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase. At excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.
Q3: How do PEG linkers influence the "hook effect"?
A3: The length and flexibility of the PEG linker are critical factors that can influence the hook effect. An excessively long linker may lead to an unstable or unproductive ternary complex and can increase the propensity for the hook effect by favoring the formation of binary complexes at high concentrations. Conversely, a linker that is too short can cause steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex. The flexibility of PEG linkers can be advantageous in allowing the PROTAC to adopt a favorable conformation for ternary complex formation; however, this needs to be optimized to avoid promoting binary complex formation.
Q4: What are the primary consequences of the "hook effect" for my research?
Troubleshooting Guides
Issue 1: My dose-response curve shows a bell shape, indicating a "hook effect."
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, especially at the higher end, to fully characterize the bell-shaped curve.
-
Determine the Optimal Concentration: Identify the concentration that yields the maximum degradation (Dmax) and use concentrations at or below this for subsequent experiments.
-
Assess Ternary Complex Formation: Utilize biophysical or cellular assays like NanoBRET or Co-Immunoprecipitation to directly measure the formation of the ternary complex at different PROTAC concentrations. This can help correlate the hook effect with a decrease in productive ternary complex formation.
-
Issue 2: My PROTAC with a PEG linker shows weak or no degradation.
-
Troubleshooting Steps:
-
Optimize Linker Length: The initial PEG linker length may be suboptimal. It is advisable to synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG4, PEG5) to identify the optimal length for your specific target and E3 ligase system.
-
Evaluate Cell Permeability: The hydrophilicity of PEG linkers can sometimes hinder cell permeability. Consider performing a cell permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), to assess the cellular uptake of your PROTAC.
-
Verify E3 Ligase Expression: Confirm that the E3 ligase recruited by your PROTAC is expressed at sufficient levels in your chosen cell line using methods like Western blotting or qPCR.
-
Issue 3: I observe a very pronounced hook effect at unexpectedly low PROTAC concentrations.
-
Troubleshooting Steps:
-
Investigate Cooperativity: A pronounced hook effect at lower concentrations may indicate low cooperativity in ternary complex formation. This means the binary complexes are significantly more stable than the ternary complex. Consider redesigning the linker to promote more favorable protein-protein interactions between the target and the E3 ligase.
-
Assess Binary Affinities: High-affinity binding of the warhead and E3 ligase ligand to their respective proteins can favor binary complex formation. It may be beneficial to use ligands with slightly lower binary affinities, as potent degradation is often driven by the stability of the ternary complex rather than high binary affinity.
-
Data Presentation
Table 1: Impact of PEG Linker Length on PROTAC Efficacy (Illustrative Data)
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Hook Effect Onset (nM) |
| PROTAC-A | PEG4 | 15 | 50 | 85 | >1000 |
| PROTAC-B | PEG8 | 27 | 15 | 95 | 500 |
| PROTAC-C | PEG12 | 39 | 80 | 70 | 250 |
This table provides a conceptual representation of how varying PEG linker length can influence key degradation parameters. Actual results will vary depending on the specific PROTAC system.
Experimental Protocols
1. Dose-Response Analysis of PROTAC-mediated Degradation by Western Blot
-
Objective: To determine the DC50 and Dmax of a PROTAC and to identify the presence of the hook effect.
-
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Data Analysis: Develop the blot using an ECL substrate and quantify the band intensities. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to generate a dose-response curve and determine DC50 and Dmax values.
-
2. Ternary Complex Formation Analysis using TR-FRET
-
Objective: To quantify the formation of the ternary complex (Target-PROTAC-E3 ligase) in a cell-free system.
-
Methodology:
-
Reagent Preparation: Prepare solutions of the purified target protein (e.g., GST-tagged) and E3 ligase (e.g., His-tagged), along with the corresponding TR-FRET donor (e.g., Tb-anti-GST) and acceptor (e.g., AF488-anti-His) antibodies.
-
Assay Setup: In a microplate, combine the target protein, E3 ligase, and a serial dilution of the PROTAC.
-
Incubation: Incubate the mixture for a specified period (e.g., 180 minutes) to allow for complex formation.
-
Antibody Addition: Add the TR-FRET donor and acceptor antibodies to the wells.
-
Signal Detection: Measure the TR-FRET signal (ratio of acceptor to donor emission) using a plate reader. An increased TR-FRET signal indicates the formation of the ternary complex.
-
Data Analysis: Plot the TR-FRET signal against the PROTAC concentration to observe the concentration-dependent formation of the ternary complex. The peak of this curve represents the optimal concentration for ternary complex formation.
-
3. Cell Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To evaluate the passive permeability of a PROTAC across an artificial membrane, providing an indication of its potential for cellular uptake.
-
Methodology:
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.
-
Assay Setup: The filter plate (donor compartment) is placed in a receiver plate containing buffer. The PROTAC solution is added to the donor wells.
-
Incubation: The plate assembly is incubated for a defined period (e.g., 5-20 hours) to allow the PROTAC to diffuse across the artificial membrane.
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and receiver wells is quantified using a suitable analytical method like LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. A higher Papp value generally indicates better passive permeability.
-
Mandatory Visualizations
Caption: PROTAC mechanism and the "hook effect" pathway.
Caption: Troubleshooting workflow for the PROTAC "hook effect".
References
Incomplete THP deprotection of PEG linkers solutions
This guide provides solutions for researchers, scientists, and drug development professionals encountering issues with the incomplete deprotection of Tetrahydropyranyl (THP) ethers on Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the basic mechanism of THP deprotection?
A1: The THP group is an acetal, which is stable under basic and nucleophilic conditions but is cleaved under acidic conditions. The deprotection mechanism is an acid-catalyzed hydrolysis.[1] The process begins with the protonation of the ether oxygen of the THP ring, followed by the cleavage of the C-O bond to release the free alcohol of the PEG linker and a resonance-stabilized carbocation. This cation is then quenched by the solvent (e.g., water or alcohol).[1]
Q2: Why is my THP deprotection incomplete?
A2: Several factors can lead to incomplete deprotection:
-
Insufficient Acid Strength or Concentration: The acidic catalyst may be too weak or too dilute to drive the reaction to completion.[2]
-
Inadequate Reaction Time or Temperature: The hydrolysis of the THP ether is a kinetic process and may require more time or gentle heating.[2]
-
Poor Solubility: If the THP-protected PEG linker is not fully dissolved in the reaction solvent, the reaction will be slow and inefficient.[2]
-
Steric Hindrance: High molecular weight or branched PEG chains can sterically hinder the approach of the acid to the THP group.[2]
Q3: What analytical methods can I use to monitor the reaction?
A3: The progress of the deprotection reaction can be effectively monitored using:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to visualize the disappearance of the starting material and the appearance of the more polar deprotected product.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate monitoring of the conversion by separating the starting material, product, and any byproducts, and confirming their identities by mass.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the complete disappearance of the characteristic signals of the THP group and the appearance of the hydroxyl proton signal in the final product.
Q4: Does the THP group introduce stereoisomers?
A4: Yes. The THP group contains a chiral center. When attached to an alcohol, it creates a new stereocenter, resulting in a mixture of diastereomers if the original molecule is already chiral.[1][4] This can complicate purification and spectral analysis (e.g., NMR), as diastereomers have different physicochemical properties.[1]
Troubleshooting Guide for Incomplete THP Deprotection
This guide addresses the specific issue of observing remaining starting material after a deprotection reaction.
Issue: Significant amount of THP-protected PEG linker remains after the reaction.
The workflow below provides a systematic approach to troubleshooting this common issue.
Caption: Troubleshooting workflow for incomplete THP deprotection.
Potential Causes & Solutions
-
Cause: Insufficient reaction time.
-
Solution: Extend the reaction time significantly. Monitor the reaction's progress every 1-2 hours using TLC or LC-MS until the starting material is no longer visible.
-
-
Cause: Reaction temperature is too low.
-
Solution: If the reaction is sluggish at room temperature, gently heat the mixture to 40-50°C. Be cautious, as excessive heat can cause side reactions depending on the substrate.
-
-
Cause: Acid catalyst is too weak or concentration is too low.
| Acid/Reagent System | Typical Solvent(s) | Temperature | Typical Duration | Notes |
| Acetic Acid (AcOH) | THF / H₂O (e.g., 4:2:1) | 25 - 45 °C | 4 - 12 h | A common and mild system.[5] |
| PPTS (Pyridinium p-toluenesulfonate) | Ethanol (EtOH) or Methanol (MeOH) | 25 - 55 °C | 4 - 16 h | Mild catalyst, good for acid-sensitive substrates.[1][5] |
| p-TsOH (p-Toluenesulfonic acid) | Methanol (MeOH) or Dichloromethane (B109758) (DCM) | 0 - 25 °C | 1 - 4 h | Stronger protic acid, faster reaction times.[5] |
| TFA (Trifluoroacetic acid) | Dichloromethane (DCM) | 0 - 25 °C | 1 - 3 h | Very effective for stubborn THP groups; concentration can be varied (e.g., 10-50%).[5][6] |
| 2M HCl | Tetrahydrofuran (THF) | 25 °C | 2 - 8 h | Standard strong acid conditions.[5] |
Experimental Protocols
Protocol 1: General Procedure for THP Deprotection using TFA
This protocol describes a common method for removing a THP group from a PEG linker.
-
Dissolution: Dissolve the THP-protected PEG linker in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20% (v/v).[2]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every hour until the starting material is completely consumed (typically 1-3 hours).[2]
-
Workup (Quenching): Once complete, cool the reaction mixture back to 0°C and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is neutral (pH ~7).[6]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude deprotected PEG linker.
-
Purification: Purify the crude product as necessary, typically via column chromatography on silica (B1680970) gel.
Protocol 2: Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare Eluent: Choose a solvent system (e.g., Ethyl Acetate/Hexane or DCM/Methanol) that provides good separation between your starting material and the expected product. The deprotected alcohol should have a lower Rf value (be less mobile) than the protected ether.
-
Spot Plate: On a silica TLC plate, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Develop: Place the plate in a chamber with the chosen eluent and allow it to develop.
-
Visualize: Remove the plate, mark the solvent front, and visualize the spots under a UV lamp (if applicable) and/or by staining with a suitable agent (e.g., potassium permanganate (B83412) or p-anisaldehyde stain).
-
Analyze: The reaction is complete when the spot corresponding to the starting material is no longer visible in the RM lane.
Chemical Pathway Visualization
The following diagram illustrates the acid-catalyzed deprotection of a THP-protected PEG linker.
Caption: Mechanism of THP deprotection from a PEG linker.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THP Deprotection - TFA [commonorganicchemistry.com]
Stability of Azido-PEG8-THP in different buffer conditions
Technical Support Center: Stability of Azido-PEG8-THP
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the stability of this compound in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main components?
A1: this compound is a heterobifunctional linker molecule. It consists of three key parts:
-
An azide (B81097) group (N₃) , which is used in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
-
A polyethylene glycol (PEG) chain with eight ethylene (B1197577) oxide units (PEG8). This spacer is hydrophilic and enhances the solubility of the molecule.
-
A tetrahydropyranyl (THP) ether , which serves as a protecting group for a primary alcohol. The THP group can be removed under specific conditions to reveal the hydroxyl group for further conjugation.
Q2: What are the primary stability concerns for this compound?
A2: The main stability concern for this molecule is the acid-labile nature of the THP ether.[1][2] The azide and PEG components are generally stable under a wide range of conditions typically used in bioconjugation. However, the THP group is susceptible to cleavage under acidic conditions, which deprotects the alcohol.[1][3]
Q3: Under what conditions is the THP group unstable?
A3: The THP ether is unstable and will be cleaved in acidic environments.[1] The rate of this acid-catalyzed hydrolysis increases significantly as the pH drops. Exposure to even mild acids like acetic acid can cause deprotection. Therefore, it is critical to avoid acidic buffers or reagents if the integrity of the THP group is required for your experiment.
Q4: Which buffer conditions are recommended to maintain the stability of this compound?
A4: To maintain the integrity of the THP protecting group, it is crucial to use neutral or basic buffers. THP ethers are generally stable in neutral and basic media, and can withstand strongly basic conditions. Recommended buffers include phosphate-buffered saline (PBS) at pH 7.4, borate (B1201080) buffers (pH 8-9), or carbonate-bicarbonate buffers (pH 9-10). Always ensure the final pH of your reaction mixture is above 7.
Q5: How should I store this compound and its solutions?
A5: For long-term storage, the solid compound should be stored at -20°C, protected from light and moisture. For solutions, it is recommended to prepare them fresh. If storage is necessary, use an anhydrous aprotic solvent like DMSO or DMF and store at -20°C. For aqueous buffers, solutions should be used immediately. Organic azides should generally be stored below room temperature and away from heat, light, and pressure.
Troubleshooting Guide
Problem: My click reaction is failing or giving low yields.
-
Possible Cause 1: Degradation of this compound. If your reaction buffer or other components created an acidic environment (pH < 7), the THP group may have been cleaved. While this would not affect the azide's reactivity, the resulting molecule is different from the intended reactant, which could impact downstream purification and analysis.
-
Solution: Check the pH of all reaction components and ensure the final reaction mixture is at a neutral or slightly basic pH. Use a calibrated pH meter for accuracy.
-
-
Possible Cause 2: Inactive Azide. While generally stable, prolonged exposure to harsh conditions or certain reagents (like reducing agents) could compromise the azide group.
-
Solution: Confirm the integrity of your this compound stock using an analytical method like LC-MS before starting the reaction.
-
Problem: I see an unexpected species in my LC-MS or NMR analysis.
-
Possible Cause: Unintentional Deprotection. The appearance of a more polar compound with a mass difference corresponding to the loss of the THP group (mass of dihydropyran = 84.1 g/mol ) is a strong indicator of THP cleavage. This can even occur during analysis if acidic mobile phases (e.g., containing 0.1% TFA or formic acid) are used.
-
Solution: Analyze a sample of your starting material to confirm its integrity. If deprotection is observed during analysis, consider using a non-acidic mobile phase for your LC-MS method if possible. For preparative work, ensure all buffers are pH neutral or basic.
-
Data Presentation
The stability of the THP ether is highly dependent on pH. The table below provides an estimated stability profile based on typical behavior of THP ethers. Note that specific kinetics can vary based on temperature and buffer composition.
| Buffer pH | Temperature (°C) | Expected Stability of THP Group | Primary Degradation Product |
| 3-5 | 25 | Low (Rapid degradation, minutes to hours) | Azido-PEG8-OH |
| 6 | 25 | Moderate (Slow degradation over several hours) | Azido-PEG8-OH |
| 7.4 | 25 | High (Generally stable for >24 hours) | None |
| 8-9 | 25 | High (Stable) | None |
Experimental Protocols
Protocol: Assessing the Stability of this compound in a Test Buffer
This protocol outlines a general method to determine the stability of this compound in a specific buffer using HPLC or LC-MS.
1. Materials:
-
This compound
-
Test Buffer (e.g., 50 mM citrate (B86180) buffer, pH 5.0)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Control Buffer (e.g., 100 mM PBS, pH 7.4)
-
HPLC or LC-MS system with a C18 column
2. Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare two sets of vials. In one set, add 495 µL of the Test Buffer. In the other set, add 495 µL of the Control Buffer.
-
To start the experiment (t=0), add 5 µL of the 10 mM this compound stock solution to each vial to achieve a final concentration of 100 µM. Mix gently.
-
Incubate the vials at a controlled temperature (e.g., 25°C).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a 50 µL aliquot from each vial.
-
Immediately quench the degradation by adding the 50 µL aliquot to a new tube containing 10 µL of Neutralization Buffer. This will raise the pH and stop further acid-catalyzed degradation.
-
Analyze the quenched samples by HPLC or LC-MS. Monitor the peak area of the intact this compound and the appearance of the deprotected product (Azido-PEG8-OH).
3. Data Analysis:
-
Calculate the percentage of intact this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of intact compound versus time to generate a degradation curve.
Visualizations
Chemical Pathway: Acid-Catalyzed Deprotection
The diagram below illustrates the mechanism of THP ether cleavage under acidic conditions, which is the primary stability concern for this compound.
References
Validation & Comparative
Azido-PEG8-THP in PROTACs: A Comparative Guide to PEG Linker Length Optimization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality. The efficacy of these heterobifunctional molecules is critically dependent on the linker connecting the target protein ligand and the E3 ligase recruiter. Among the diverse linker chemistries, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of Azido-PEG8-THP and other PEG linker lengths in PROTAC design, supported by representative experimental data and detailed methodologies.
The Critical Role of PEG Linker Length in PROTAC Efficacy
The linker in a PROTAC is not a passive spacer; its length and composition are crucial determinants of the molecule's ability to induce the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] This ternary complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1]
An optimal linker length is paramount as it dictates the spatial orientation and proximity between the target protein and the E3 ligase. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[1] Systematic studies have consistently shown that varying the PEG linker length can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.[2]
Data Presentation: Impact of PEG Linker Length on BRD4 Degradation
To illustrate the impact of PEG linker length on PROTAC performance, the following table summarizes representative data for a series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-characterized target in oncology. These PROTACs consist of a BRD4 inhibitor, a ligand for an E3 ligase (e.g., VHL or Cereblon), and PEG linkers of varying lengths. While direct comparative data for this compound across a range of linker lengths for BRD4 is not available in a single study, the data presented reflects established trends in the field.[2][3]
| PROTAC Linker | Linker Length (Number of PEG units) | DC50 (nM) | Dmax (%) |
| PEG2 | 2 | >1000 | <20 |
| PEG4 | 4 | 150 | 65 |
| This compound (representative) | 8 | 25 | >90 |
| PEG12 | 12 | 80 | 85 |
Note: The data presented in this table is representative and compiled from multiple sources to illustrate the general trend of linker length optimization. Actual values are highly dependent on the specific warhead, E3 ligase ligand, and experimental conditions.
The data clearly indicates that there is an optimal linker length for achieving maximal degradation. In this representative example, a PROTAC with a PEG8 linker demonstrates the highest potency and efficacy.
Mandatory Visualization
PROTAC Mechanism of Action
Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A flowchart outlining the key stages in the evaluation of PROTAC efficacy.
Experimental Protocols
Protocol 1: Synthesis of Azido-PEG-THP Linked PROTAC via Click Chemistry
Azido-PEG-THP linkers are valuable tools for PROTAC synthesis, particularly when employing copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". This method offers high efficiency and modularity for creating diverse PROTAC libraries.
Materials:
-
Warhead functionalized with a terminal alkyne
-
E3 ligase ligand functionalized with Azido-PEGn-THP
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMF, t-BuOH/H2O)
Procedure:
-
Dissolve the alkyne-functionalized warhead and the Azido-PEGn-THP functionalized E3 ligase ligand in the chosen solvent.
-
Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture.
-
Add an aqueous solution of CuSO4 to initiate the click reaction.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, the THP protecting group can be removed under acidic conditions (e.g., acetic acid in THF/water).
-
Purify the final PROTAC product using reverse-phase HPLC.
Protocol 2: Western Blotting for Determination of DC50 and Dmax
Materials:
-
Cancer cell line of interest (e.g., expressing the target protein)
-
PROTACs with different PEG linker lengths
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of each PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[4]
-
Protocol 3: Cell Viability Assay (MTT)
Materials:
-
Cancer cell line of interest
-
PROTACs with different PEG linker lengths
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of PROTACs for a desired period (e.g., 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Conclusion
The length of the PEG linker is a critical parameter in the rational design of potent and effective PROTACs. While this compound represents a versatile and commonly used linker, the optimal length is highly dependent on the specific target protein and E3 ligase pair. A systematic evaluation of a range of PEG linker lengths is therefore essential for the successful development of novel PROTAC-based therapeutics. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies, enabling researchers to identify the optimal linker for their specific application and advance the field of targeted protein degradation.
References
A Head-to-Head Comparison of CuAAC and SPAAC for Bioconjugation with Azido-PEG Linkers
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision that impacts reaction efficiency, biocompatibility, and the integrity of biological molecules. This guide provides an objective comparison of these two powerful "click chemistry" reactions, with a focus on their application with Azido-PEG linkers, which are frequently used to improve the solubility and pharmacokinetic properties of bioconjugates.
Both CuAAC and SPAAC achieve the same outcome: the formation of a stable triazole linkage between an azide (B81097) and an alkyne. However, their underlying mechanisms diverge significantly, leading to distinct advantages and disadvantages, particularly in a biological context. CuAAC, the quintessential "click chemistry" reaction, employs a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide.[1] In contrast, SPAAC is a catalyst-free reaction that utilizes a strained cyclooctyne, which readily reacts with an azide to release ring strain.[2][]
Performance Comparison: A Quantitative Look
The selection between CuAAC and SPAAC often involves a trade-off between reaction kinetics and biocompatibility.[1] The following tables summarize key quantitative data to facilitate a direct comparison. While specific kinetic data for every Azido-PEG linker is not exhaustively available, the data presented for analogous systems provide a strong indication of expected performance.
Table 1: General Comparison of CuAAC and SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to potential copper cytotoxicity.[4][5] | High, as it is a copper-free system suitable for live cells.[][4] |
| Reaction Kinetics | Very fast, with a rate acceleration of 10⁷ to 10⁸ over uncatalyzed reactions.[4][6] | Fast, but generally slower than CuAAC.[2][4] |
| Reactant Stability | Terminal alkynes are generally stable and straightforward to synthesize.[4] | Strained cyclooctynes can be less stable and more complex to synthesize.[4] |
| Reaction Conditions | Can be performed in aqueous or organic solvents over a broad pH (4-12) and temperature range.[4][7] | Typically performed at physiological temperature and pH, making it ideal for living systems.[4] |
| Byproducts | Minimal byproducts that are generally easy to remove.[4] | No significant byproducts are formed.[6] |
| Common Alkyne Partner | Terminal alkynes (e.g., Phenylacetylene).[4] | Strained cyclooctynes (e.g., DBCO, BCN).[4] |
Table 2: Comparative Reaction Kinetics
| Reaction | Model Azide | Model Alkyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions |
| CuAAC | Benzyl Azide | Phenylacetylene | ~10³ - 10⁵ | Aqueous buffer, Cu(I), Ligand |
| SPAAC | Benzyl Azide | DBCO | ~1 | Aqueous buffer |
| SPAAC | 8-azidoadenosine 5'-triphosphate | Fused cyclopropyl (B3062369) cyclooctyne | 0.07 | Ambient Temperature |
| SPAAC | Rho S144azF | Alexa488-DIBO | 62 ± 12 | Not specified |
Note: Reaction rates are highly dependent on the specific reactants, solvent, and catalyst/ligand system used. The data presented should be considered as a general indicator of relative reaction speeds.[4] The inclusion of a PEG linker can also influence reaction kinetics, with some studies showing that a PEG linker on a DBCO-conjugated antibody increased the SPAAC reaction rate by approximately 31%.[8]
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation experiments. Below are representative protocols for CuAAC and SPAAC reactions with Azido-PEG linkers.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for the copper(I)-catalyzed reaction between an Azido-PEG linker and a terminal alkyne-functionalized biomolecule.[9]
Materials:
-
Alkyne-functionalized biomolecule
-
Azido-PEG-linker
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable amine-free buffer.[8]
-
Copper(II) Sulfate (B86663) (CuSO₄): 100 mM stock solution in deionized water.[9]
-
Sodium Ascorbate (B8700270): Freshly prepared 1 M stock solution in deionized water.[9]
-
Copper-stabilizing ligand (e.g., THPTA, TBTA): 10-100 mM stock solution in a compatible solvent like DMSO.[9]
-
Degassing equipment (e.g., nitrogen or argon gas)
Procedure:
-
In a reaction vessel, dissolve the alkyne-functionalized biomolecule in the reaction buffer to the desired concentration.
-
Add the Azido-PEG linker from its stock solution (typically 1.1 - 1.5 equivalents relative to the alkyne).[9]
-
If using a ligand, add the stock solution to the reaction mixture (typically 0.01-0.1 equivalents relative to the alkyne).[9]
-
Degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[9]
-
Initiate the reaction by adding the copper(II) sulfate stock solution (0.01-0.1 equivalents).[9]
-
Immediately follow with the addition of the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).[9]
-
Allow the reaction to proceed at room temperature with gentle stirring.
-
Monitor the reaction progress using a suitable analytical method (e.g., SDS-PAGE, LC-MS, or HPLC).
-
Once the reaction is complete, the bioconjugate can be purified using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography, or affinity chromatography.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for the copper-free reaction between an Azido-PEG linker and a strained cyclooctyne-functionalized biomolecule.[8]
Materials:
-
Cyclooctyne-functionalized biomolecule (e.g., DBCO-protein)
-
Azido-PEG-linker
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer.[8]
-
Organic Solvent (optional): Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving the Azido-PEG linker if it has poor aqueous solubility.[8]
Procedure:
-
In a reaction vessel, dissolve the cyclooctyne-functionalized biomolecule in the reaction buffer to the desired concentration.
-
Dissolve the Azido-PEG linker in the reaction buffer (or a minimal amount of a compatible organic solvent) and add it to the biomolecule solution. The molar ratio will depend on the specific reactants and desired degree of labeling.
-
Incubate the reaction mixture at the desired temperature (typically ranging from 4°C to 37°C).
-
Monitor the reaction progress using a suitable analytical method (e.g., SDS-PAGE, LC-MS, or HPLC).
-
Once the reaction is complete, purify the bioconjugate using an appropriate method to remove unreacted linker and other small molecules.
Visualizing the Reactions and Decision-Making
To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a logical workflow for selecting the appropriate bioconjugation strategy.
Figure 1: The CuAAC reaction mechanism.
Figure 2: The SPAAC reaction mechanism.
Figure 3: Decision workflow for choosing between CuAAC and SPAAC.
Conclusion and Recommendations
Both CuAAC and SPAAC are highly efficient and versatile reactions for bioconjugation with Azido-PEG linkers. The choice between them hinges on the specific requirements of the application.
For in vitro applications where speed and cost are primary concerns, and the potential for copper-induced damage to the biomolecule can be mitigated through the use of stabilizing ligands, CuAAC often represents the more robust and economical choice.[10][11] Its rapid kinetics and the relative simplicity of terminal alkynes make it a powerful tool in many bioconjugation scenarios.[2]
For applications involving live cells, in vivo studies, or sensitive biomolecules that are susceptible to damage by reactive oxygen species generated by the copper catalyst, SPAAC is the superior and often necessary choice.[1][] The bioorthogonality and absence of a cytotoxic catalyst make it the gold standard for bioconjugation in complex biological environments.[2] While generally slower than CuAAC, the development of increasingly reactive strained cyclooctynes continues to narrow the kinetic gap.[12]
Researchers should carefully consider the trade-offs between reaction speed, biocompatibility, and the synthetic accessibility of the alkyne component when selecting the optimal click chemistry strategy for their work with Azido-PEG linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
A Comparative Guide to Linker Alternatives for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted protein degradation. These heterobifunctional molecules guide the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. While Azido-PEG8-THP is a commonly used linker due to its commercial availability and utility in click chemistry, a variety of alternative linkers are available, each with distinct characteristics that can be leveraged to optimize PROTAC performance. This guide provides an objective comparison of different PROTAC linkers, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.
The Pivotal Role of the Linker in PROTAC Function
The linker is not merely a passive spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the
A Head-to-Head Comparison of Bioconjugation Linkers: Azido-PEG8-THP vs. Maleimide
For researchers, scientists, and drug development professionals, the choice of linker chemistry is a critical decision that profoundly impacts the stability, efficacy, and homogeneity of bioconjugates. This guide provides an objective, data-driven comparison of two distinct bioconjugation strategies: the azide-alkyne cycloaddition enabled by Azido-PEG8-THP linkers and the well-established maleimide-thiol Michael addition.
This comparison delves into the fundamental reaction chemistries, kinetic parameters, and the stability of the resulting covalent bonds. We present a summary of quantitative data in structured tables and provide detailed experimental protocols for key methodologies. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear, comparative overview.
At a Glance: Key Differences
| Feature | This compound (via Click Chemistry) | Maleimide (B117702) Linker |
| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Michael Addition |
| Target Functional Group | Alkyne (e.g., DBCO, BCN) | Thiol (cysteine) |
| Bond Formed | Triazole | Thioether |
| Bond Stability | Very High: Resistant to hydrolysis, oxidation, and enzymatic degradation. | Moderate to Low: Prone to retro-Michael reaction (thiol exchange) and hydrolysis of the succinimide (B58015) ring. |
| Chemoselectivity | Excellent: Azides and alkynes are bioorthogonal and do not react with native functional groups. | High (at pH 6.5-7.5): Highly selective for thiols, but can react with amines at higher pH. |
| Biocompatibility | SPAAC: Excellent (metal-free). CuAAC: Potential cytotoxicity due to the copper catalyst. | Good: But the instability of the linkage can lead to off-target effects from payload deconjugation. |
| Reaction Kinetics | SPAAC: Can be slower than CuAAC, dependent on the cyclooctyne's strain. CuAAC: Very fast. | Fast: Typically proceeds rapidly at physiological pH. |
Delving into the Chemistries
This compound: The Power of Click Chemistry
The this compound linker utilizes the principles of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide (B81097) (N₃) group on the linker reacts with an alkyne-modified biomolecule to form a highly stable triazole ring. The Tetrahydropyranyl (THP) group is an acid-labile protecting group on the azide, which must be removed prior to the conjugation reaction.
The most common forms of azide-alkyne cycloaddition in bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC is often preferred for applications in living systems as it eliminates the need for a potentially toxic copper catalyst. The resulting triazole linkage is exceptionally stable under a wide range of physiological conditions.
Maleimide Linkers: A Widely Used but Potentially Unstable Choice
Maleimide linkers are a popular choice for their high reactivity and selectivity towards thiol groups, which are naturally present in cysteine residues of proteins. The reaction is a Michael addition, forming a thioether bond. This method is straightforward and proceeds efficiently under mild, physiological conditions (pH 6.5-7.5).
However, a significant drawback of maleimide-based conjugation is the instability of the resulting thiosuccinimide linkage. This bond is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in vivo, which can lead to the exchange of the conjugated payload to other molecules. The succinimide ring can also undergo hydrolysis, which, while making the linkage more stable against the retro-Michael reaction, introduces heterogeneity into the bioconjugate population.
Quantitative Performance Data
| Parameter | This compound (Click Chemistry) | Maleimide Linker |
| Conjugation Yield | Typically very high (>90%) | High (>90%) |
| Reaction Time | SPAAC: 1-12 hours; CuAAC: < 1 hour | 1-4 hours |
| Optimal pH | Wide range, typically 4-11 for SPAAC | 6.5-7.5 |
| Bond Half-life in Plasma | Very long (considered stable) | Can be short (hours to days) due to thiol exchange |
| Off-target Reactions | Minimal for SPAAC; potential for side reactions with CuAAC | Reaction with amines at pH > 7.5; thiol exchange in vivo |
Experimental Protocols
Protocol 1: Bioconjugation using this compound
This protocol is a representative two-step process involving the deprotection of the THP group followed by a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
Materials:
-
This compound linker
-
Alkyne-modified protein (e.g., with a DBCO group) in a suitable buffer (e.g., PBS, pH 7.4)
-
Mild acidic solution for deprotection (e.g., 2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or an aqueous buffer at pH 4-5)
-
Quenching solution (e.g., a neutral pH buffer)
-
Purification column (e.g., size-exclusion chromatography)
Methodology:
-
Deprotection of this compound:
-
Dissolve the this compound linker in the mild acidic solution.
-
Incubate at room temperature for 1-2 hours, monitoring the deprotection by a suitable analytical method (e.g., TLC or LC-MS).
-
Neutralize the reaction mixture with the quenching solution.
-
Remove the deprotection reagents, for example, by evaporation if using an organic solvent or by buffer exchange.
-
-
SPAAC Reaction:
-
Dissolve the deprotected Azido-PEG8 linker in a biocompatible solvent (e.g., DMSO).
-
Add the Azido-PEG8 linker solution to the alkyne-modified protein solution at a molar excess (typically 5-20 fold).
-
Incubate the reaction mixture at room temperature for 2-12 hours.
-
Monitor the conjugation reaction by SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Purify the resulting bioconjugate using a size-exclusion chromatography column to remove excess linker and other reagents.
-
Protocol 2: Bioconjugation using a Maleimide Linker
This protocol describes a typical one-step conjugation of a maleimide linker to a thiol-containing protein.
Materials:
-
Maleimide-activated linker
-
Thiol-containing protein (e.g., an antibody with reduced cysteines) in a thiol-free buffer (e.g., PBS, pH 7.0-7.5)
-
Reducing agent (optional, e.g., TCEP)
-
Quenching reagent (e.g., free cysteine or N-acetylcysteine)
-
Purification column (e.g., size-exclusion chromatography)
Methodology:
-
Protein Preparation (if necessary):
-
If the protein's cysteine residues are in disulfide bonds, they need to be reduced. Incubate the protein with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Remove the reducing agent using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-activated linker in a suitable solvent (e.g., DMSO).
-
Add the maleimide linker solution to the protein solution at a desired molar excess (typically 5-20 fold).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add a quenching reagent (e.g., free cysteine) in excess to react with any unreacted maleimide linker.
-
-
Purification:
-
Purify the bioconjugate using a size-exclusion chromatography column to remove excess linker and quenching reagent.
-
Visualizing the Workflows
Caption: Workflow for bioconjugation using an this compound linker.
Caption: Workflow for bioconjugation using a maleimide linker.
Conclusion
The choice between this compound and maleimide linkers depends heavily on the specific application and the desired characteristics of the final bioconjugate.
-
For applications requiring high stability and in vivo longevity, such as the development of antibody-drug conjugates, the this compound linker coupled with SPAAC click chemistry is the superior choice. The resulting triazole bond is exceptionally robust, minimizing the risk of premature payload release and off-target toxicity.
-
Maleimide linkers, while offering a simpler and often faster conjugation protocol, present a significant liability due to the instability of the thioether bond. While strategies exist to improve the stability of maleimide conjugates, they can introduce additional complexity and may not completely abrogate the risk of deconjugation.
Ultimately, researchers must weigh the trade-offs between ease of use, reaction kinetics, and the critical need for a stable and homogenous bioconjugate. For applications where stability is paramount, the investment in the multi-step click chemistry approach is well justified.
A Comparative Guide to the Analysis of Azido-PEG8-THP Reactions
For researchers, scientists, and drug development professionals engaged in bioconjugation and related fields, the precise analysis of linker molecules and their reactions is paramount. This guide provides a comprehensive comparison of analytical techniques for monitoring and characterizing reactions involving Azido-PEG8-THP, a discrete polyethylene (B3416737) glycol (dPEG®) linker. The focus is on High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), alongside alternative methods, to provide a framework for selecting the most appropriate analytical strategy.
Introduction to this compound and its Reactions
This compound is a heterobifunctional linker containing an azide (B81097) group for click chemistry and a tetrahydropyranyl (THP) protected alcohol. The azide group allows for efficient and specific conjugation to alkyne-containing molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The THP group protects a hydroxyl functionality, which can be deprotected under acidic conditions for further modification. Monitoring the progression of these reactions and characterizing the final products is crucial for ensuring the quality and efficacy of the resulting conjugates.
Primary Analytical Method: HPLC and Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful and widely used technique for the analysis of this compound reactions. It combines the separation capabilities of HPLC with the sensitive and specific detection provided by mass spectrometry.
Data Presentation: HPLC-MS Analysis of a CuAAC Reaction
The following table illustrates the expected results from an HPLC-MS analysis of a copper-catalyzed click reaction between this compound and an alkyne-functionalized molecule.
| Analyte | Retention Time (min) | Observed [M+H]⁺ (m/z) | Theoretical [M+H]⁺ (m/z) | Purity by UV (%) |
| This compound | 5.2 | 436.28 | 436.27 | 2.5 |
| Alkyne Substrate | 3.8 | 250.12 | 250.12 | 1.8 |
| Triazole Product | 7.5 | 686.40 | 686.39 | 95.7 |
Experimental Protocol: HPLC-MS Analysis
Sample Preparation:
-
A 1 µL aliquot of the reaction mixture is withdrawn at various time points (e.g., 0, 15, 30, 60 minutes).
-
The aliquot is diluted 1:100 with a 50:50 mixture of acetonitrile (B52724) and water containing 0.1% formic acid.
-
The diluted sample is vortexed and transferred to an autosampler vial for analysis.
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
Visualization of the HPLC-MS Workflow
Comparison with Alternative Analytical Methods
While HPLC-MS is a robust technique, other methods can provide complementary or, in some cases, more suitable information depending on the analytical need.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and quantitative analysis without the need for reference standards for each component. Benchtop NMR systems are increasingly used for real-time reaction monitoring.
Data Presentation: Reaction Monitoring by ¹H NMR
| Time (min) | Azide Proton Signal (δ ppm) | Triazole Proton Signal (δ ppm) | Reaction Conversion (%) |
| 0 | 3.38 | - | 0 |
| 15 | 3.38 (Integral: 0.52) | 7.85 (Integral: 0.48) | 48 |
| 30 | 3.38 (Integral: 0.21) | 7.85 (Integral: 0.79) | 79 |
| 60 | 3.38 (Integral: 0.05) | 7.85 (Integral: 0.95) | 95 |
Experimental Protocol: Benchtop NMR for Reaction Monitoring
-
The reaction is set up in an NMR tube or a flow cell connected to a benchtop NMR spectrometer.
-
¹H NMR spectra are acquired at regular intervals.
-
The disappearance of a characteristic proton signal from the this compound (e.g., the methylene (B1212753) protons adjacent to the azide, ~3.38 ppm) and the appearance of a new signal from the triazole product (e.g., the triazole proton, ~7.85 ppm) are monitored.
-
The relative integrals of these signals are used to calculate the reaction conversion over time.
Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC)
GPC/SEC is the preferred method for determining the molecular weight and molecular weight distribution (polydispersity) of polymers. For discrete PEGs like this compound, it can be used to confirm its monodispersity and to analyze the size of the conjugated product.
Data Presentation: GPC/SEC Analysis
| Analyte | Retention Time (min) | Molecular Weight (Da) | Polydispersity Index (PDI) |
| This compound | 12.5 | 435 | 1.01 |
| Conjugated Product | 11.2 | 685 | 1.02 |
Experimental Protocol: GPC/SEC
-
The sample is dissolved in the GPC mobile phase (e.g., THF or aqueous buffer).
-
The solution is filtered through a 0.22 µm filter.
-
The sample is injected into the GPC system equipped with a series of columns with appropriate pore sizes.
-
Detection is typically performed using a refractive index (RI) detector.
-
Molecular weight is determined by calibration with polymer standards of known molecular weights.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that can be used to monitor the disappearance of the characteristic azide vibrational band and the appearance of new bands associated with the triazole ring.
Data Presentation: FTIR Analysis
| Functional Group | Characteristic Peak (cm⁻¹) | Peak Intensity (Arbitrary Units) |
| Azide (N₃) | ~2100 | Decreases during reaction |
| Triazole Ring | ~1640, ~1470 | Increases during reaction |
Experimental Protocol: FTIR
-
A small amount of the reaction mixture is placed on the ATR crystal of the FTIR spectrometer.
-
A spectrum is acquired.
-
The characteristic azide peak at approximately 2100 cm⁻¹ is monitored. A decrease in the intensity of this peak indicates the consumption of the starting material.
Visualization of the Decision-Making Process
Comparative Summary
The following table provides a high-level comparison of the analytical techniques discussed.
| Feature | HPLC-MS | NMR | GPC/SEC | FTIR |
| Primary Use | Separation, quantification, identification | Structural elucidation, quantification | Molecular weight distribution | Functional group analysis |
| Sensitivity | Very High | Moderate | Low to Moderate | Low |
| Quantitative? | Yes (with standards) | Yes (absolute) | Yes (relative to standards) | Semi-quantitative |
| Structural Info | High (Mass) | Very High (Connectivity) | Low (Size) | Moderate (Functional Groups) |
| Throughput | High | Low to Moderate | Moderate | Very High |
| Instrumentation Cost | High | High | Moderate | Low |
Conclusion
The analysis of this compound reactions is best approached with a combination of analytical techniques. HPLC-MS stands out as the most versatile method, providing separation, quantification, and mass confirmation in a single run. For real-time kinetic studies and definitive structural confirmation, NMR is invaluable. GPC/SEC is the gold standard for assessing the size and purity of the PEG linker and its conjugates, while FTIR offers a rapid and straightforward method for monitoring the progress of the azide-alkyne cycloaddition. The choice of the primary and any complementary analytical methods will ultimately depend on the specific goals of the analysis, the available resources, and the stage of the research or drug development process.
A Comparative Guide to the Structural Confirmation of Azido-PEG8-THP: An NMR Spectroscopy Perspective
For researchers, scientists, and drug development professionals engaged in the synthesis and application of PEGylated compounds, rigorous structural confirmation is a critical step to ensure the quality, efficacy, and safety of their products. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural elucidation of Azido-PEG8-THP, a heterobifunctional PEG linker. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.
Introduction to PEGylation and the Importance of Structural Verification
Poly(ethylene glycol) (PEG)ylation is a widely utilized strategy in drug delivery and bioconjugation to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The attachment of PEG chains can improve solubility, reduce immunogenicity, and prolong circulation half-life. This compound is a versatile PEG linker featuring an azide (B81097) group for "click" chemistry and a tetrahydropyranyl (THP) protected hydroxyl group. The precise chemical structure, including the integrity of both the azide and THP functionalities, is paramount for its successful application in subsequent conjugation reactions.
NMR spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information about molecular structure.[1][2] It allows for the unambiguous identification and quantification of different chemical environments within a molecule, making it an indispensable tool for the characterization of complex molecules like this compound.[3][4]
Comparison of Analytical Techniques
While NMR is a cornerstone of structural analysis, other techniques such as Mass Spectrometry (MS) and Size Exclusion Chromatography (SEC) are also employed. However, they each have their limitations in providing a complete structural picture of PEGylated compounds.
| Feature | NMR Spectroscopy | Mass Spectrometry (ESI-MS, MALDI-MS) | Size Exclusion Chromatography (SEC) |
| Information Provided | Detailed atomic-level structure, functional group confirmation, purity assessment, quantification of end-groups. | Molecular weight and molecular weight distribution. Can confirm successful conjugation. | Hydrodynamic volume, molecular weight distribution, detection of aggregation. |
| Sample Requirements | 1-10 mg, non-destructive. | Microgram to nanogram quantities, destructive. | Microgram quantities, non-destructive. |
| Resolution | Atomic resolution, can distinguish subtle structural differences. | Can be challenging for polydisperse PEGs. | Lower resolution, separates based on size. |
| Limitations | Lower sensitivity compared to MS. Can be complex for very large polymers. | Provides limited structural information beyond molecular weight. Fragmentation can be complex. | Does not provide direct structural information. Can be affected by polymer-column interactions. |
NMR Spectroscopic Analysis of this compound
The structural confirmation of this compound by NMR involves the analysis of both ¹H and ¹³C spectra to identify the characteristic signals of the PEG backbone, the azide terminus, and the THP protecting group.
Predicted ¹H and ¹³C NMR Data for this compound
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound, based on known values for similar structures.
¹H NMR (400 MHz, CDCl₃)
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| PEG backbone (-O-CH₂-CH₂-O-) | 3.64 | s | ~32H |
| THP anomeric proton (O-CH-O) | 4.63 | t | 1H |
| PEG methylene (B1212753) adjacent to THP (-O-CH₂-CH₂-O-THP) | 3.89 (1H), 3.51 (1H) | m | 2H |
| PEG methylene adjacent to azide (N₃-CH₂-CH₂-O-) | 3.38 | t | 2H |
| THP methylene adjacent to ring oxygen (-O-CH₂-) | 3.92 (1H), 3.55 (1H) | m | 2H |
| Other THP methylenes | 1.85 - 1.50 | m | 6H |
¹³C NMR (100 MHz, CDCl₃)
| Assignment | Chemical Shift (ppm) |
| PEG backbone (-O-CH₂-CH₂-O-) | 70.6 |
| THP anomeric carbon (O-CH-O) | 98.8 |
| PEG methylene adjacent to azide (-CH₂-N₃) | 50.7 |
| PEG methylene adjacent to THP (-O-CH₂-CH₂-O-THP) | 67.5 |
| THP methylene adjacent to ring oxygen (-O-CH₂-) | 62.2 |
| Other THP methylenes | 30.5, 25.4, 19.6 |
Experimental Protocol for NMR Analysis
A detailed protocol for the NMR analysis of this compound is provided below.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1 second.
-
For ¹³C NMR, acquire at least 1024 scans with a relaxation delay of 2 seconds.
-
Use a standard proton-decoupled pulse sequence for the ¹³C NMR experiment.
3. Data Processing and Analysis
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the this compound structure.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the structural confirmation of this compound, incorporating both NMR spectroscopy and alternative techniques.
References
The E3 Ligase Ligand Jigsaw: A Comparative Guide to PROTAC Efficacy
For researchers, scientists, and drug development professionals, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a pivotal step in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This decision profoundly influences a PROTAC's degradation efficiency, target selectivity, and overall therapeutic potential. This guide provides an objective comparison of the performance of PROTACs utilizing different E3 ligase ligands, supported by experimental data, detailed methodologies, and visual representations of key processes.
The most extensively utilized E3 ligases in PROTAC design are Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse Double Minute 2 homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs).[1][2] Ligands for these E3 ligases, such as thalidomide (B1683933) and its analogs for CRBN, hydroxylated HIF-1α mimetics for VHL, nutlins for MDM2, and bestatin (B1682670) derivatives for IAPs, have been widely incorporated into PROTACs.[1] The choice between these E3 ligases is not always straightforward and depends on various factors including the target protein, cellular context, and desired pharmacokinetic properties.[3]
Quantitative Performance Comparison
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of a target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of PROTACs recruiting different E3 ligases against the same protein targets, offering a comparative perspective. It is important to note that these values can vary based on the specific PROTAC construct, linker chemistry, and experimental conditions.
Table 1: Comparison of BRD4-Targeting PROTACs
| Target Protein | E3 Ligase Recruited | PROTAC | DC50 | Dmax | Cell Line |
| BRD4 | CRBN | dBET1 | < 1 nM | >90% | Burkitt's lymphoma (BL) cells |
| BRD4 | VHL | MZ1 | Low nM range | >90% | Not specified |
| BRD4 | MDM2 | A1874 | Nanomolar | >98% | Various cancer cell lines |
Table 2: Comparison of BCL-XL-Targeting PROTACs
| Target Protein | E3 Ligase Recruited | PROTAC | DC50 | Dmax | Cell Line |
| BCL-XL | VHL | DT2216 | 63 nM | 90.8% | MOLT-4 |
| BCL-XL | IAP | PROTAC 8a | Not specified | Significant | CTCL cells |
Table 3: Comparison of EGFR-Targeting PROTACs
| Target Protein | E3 Ligase Recruited | PROTAC | DC50 | Dmax | Cell Line |
| EGFR L858R/T790M | VHL | Compound 68 | 5.0 nM | Not specified | HCC-827 |
| EGFR L858R/T790M | CRBN | Compound 69 | 11 nM | Not specified | HCC-827 |
| EGFR L858R/T790M | MDM2 | Compound 19 | Moderate degradation | Not specified | Not specified |
Signaling Pathways and Mechanisms
PROTACs function by hijacking the ubiquitin-proteasome system (UPS) to induce the degradation of a target protein of interest (POI). This process involves the formation of a ternary complex between the POI, the PROTAC, and an E3 ligase. The recruited E3 ligase then facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
References
A Comparative Guide to the Impact of Polyethylene Glycol (PEG) Linker Rigidity on PROTAC Activity
For: Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, enabling the selective elimination of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting linker.[2] The linker is not a passive spacer but an active determinant of the PROTAC's efficacy, influencing the formation of the productive ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent proteasomal degradation.[3][4]
This guide provides a comparative analysis of how linker rigidity, specifically the trade-off between flexible polyethylene (B3416737) glycol (PEG) chains and more constrained rigid structures, impacts PROTAC performance. We will examine key case studies and present quantitative data, experimental methodologies, and visual aids to inform rational PROTAC design.
The Dichotomy of Linker Design: Flexible vs. Rigid
The choice between a flexible or rigid linker is a critical design consideration with significant consequences for a PROTAC's biological activity.
-
Flexible Linkers (e.g., Alkyl and PEG Chains): These are the most prevalent linkers, favored for their synthetic accessibility and the ease with which their length can be tuned.[1][5] PEG linkers, in particular, enhance hydrophilicity, which can improve the solubility and cell permeability of the often large and lipophilic PROTAC molecule.[6] Their conformational freedom allows them to explore a wider range of geometries, potentially facilitating the adoption of a productive conformation for the ternary complex.[5]
-
Rigid Linkers (e.g., Piperazine (B1678402), Phenyl Rings): These linkers incorporate cyclic or aromatic structures to reduce conformational flexibility.[1] This rigidity can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and leading to more stable ternary complexes and, consequently, more potent degradation.[3][] However, excessive rigidity can also prevent the necessary conformational adjustments required for successful ternary complex formation, thereby abolishing activity.[5][8]
The following diagram illustrates the fundamental mechanism of action for a PROTAC, highlighting the central role of the linker in forming the ternary complex.
Caption: General mechanism of PROTAC-mediated protein degradation.
Case Study 1: Flexible Linker Essential for Androgen Receptor (AR) Degradation
A study by Shibata et al. provides a clear example where linker flexibility is paramount for PROTAC activity.[5] They developed PROTACs targeting the Androgen Receptor (AR) and compared a parent compound with a flexible linker against derivatives where the linker was rigidified with disubstituted phenyl rings.
Quantitative Data Summary
| Compound | Linker Type | Linker Composition | AR Degradation Activity (in 22Rv1 cells) | Reference |
| PROTAC 54 | Flexible | PEG-based | Exhibited degradation at 3 µM | [5] |
| PROTACs 55-57 | Rigid | Phenyl rings | No degradation activity observed | [5] |
The results unequivocally demonstrate that for this specific AR-targeting PROTAC series, the conformational freedom of the flexible PEG-based linker was necessary to achieve a productive ternary complex. The rigid phenyl-containing linkers likely locked the molecules in a conformation incompatible with AR degradation.[5]
Case Study 2: Rigidity and Linker Length Enhance H-PGDS Degradation
In contrast to the previous example, a study on PROTACs targeting hematopoietic prostaglandin (B15479496) D synthase (H-PGDS) found that increasing linker rigidity and shortening its length significantly enhanced degradation potency.[8]
Quantitative Data Summary
| Compound | Linker Modification | Key Feature | Degradation Potency (DC₅₀) | Reference |
| PROTAC-1 | Shortened & Rigidified | PEG₅ shortened to PEG₀; Piperazine ring | 17.3 pM | [8] |
| Derivatives | Flexible chain | Substitution of rigid piperazine with flexible ethylene | Reduced activity | [8] |
This study highlights that for certain POI-E3 ligase pairs, a more constrained linker can optimize the geometry for ternary complex formation, leading to exceptionally potent degradation.[8] The logical relationship between linker rigidity and PROTAC activity is therefore context-dependent, as illustrated below.
Caption: Impact of linker rigidity on PROTAC activity is context-dependent.
Experimental Protocols
Accurate assessment of PROTAC activity relies on robust experimental methods. The most common technique for quantifying protein degradation is Western Blotting.
Protocol: Western Blotting for Protein Degradation
This protocol provides a standardized method to measure the reduction in target protein levels following PROTAC treatment.[1]
-
Cell Culture and Treatment:
-
Plate cells (e.g., 22Rv1 for AR, or other relevant cell lines) in 6-well plates, ensuring they reach 70-80% confluency at the time of treatment.
-
Prepare serial dilutions of the PROTAC compounds in cell culture media.
-
Treat the cells with the varying concentrations of PROTACs for a predetermined period (e.g., 18-24 hours). A vehicle control (e.g., DMSO) must be included.
-
-
Cell Lysis:
-
After incubation, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add radioimmunoprecipitation assay (RIPA) buffer, supplemented with protease and phosphatase inhibitors, to each well to lyse the cells.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a standard protein assay, such as the bicinchoninic acid (BCA) assay. This ensures equal loading of protein for each sample.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples by diluting them with lysis buffer and Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody for a loading control (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometry analysis to quantify the intensity of the target protein band relative to the loading control.
-
Calculate the percentage of remaining protein compared to the vehicle control to determine degradation. Plot these values against PROTAC concentration to calculate DC₅₀ (the concentration for 50% degradation) and Dₘₐₓ (the maximum degradation level).[1]
-
The following diagram outlines this experimental workflow.
Caption: Workflow for quantifying PROTAC-induced protein degradation.
Conclusion
The design of the linker is a critical, multivariate optimization problem in the development of effective PROTACs. The choice between a flexible PEG-based linker and a more rigid structure is not straightforward and is highly dependent on the specific target protein and E3 ligase pair. While flexible linkers offer synthetic ease and can adapt to find a productive binding mode, rigid linkers can offer a potency advantage by pre-organizing the molecule and stabilizing the ternary complex. The case studies presented here illustrate this dichotomy. Ultimately, a successful PROTAC design strategy will likely involve the empirical testing of a library of linkers with varying lengths, compositions, and rigidities to identify the optimal candidate for each unique biological system.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating PROTAC Ternary Complex Formation: Featuring Azido-PEG8-THP as a Versatile Chemical Tool
For Researchers, Scientists, and Drug Development Professionals
The formation of a stable ternary complex, consisting of the target protein (POI), the Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase, is the cornerstone of successful targeted protein degradation. The efficiency and selectivity of a PROTAC are intrinsically linked to the stability, kinetics, and cooperativity of this complex. Therefore, rigorous validation and characterization of the ternary complex are paramount in the development of novel PROTAC-based therapeutics.
This guide provides a comparative overview of key methodologies for validating ternary complex formation, with a special focus on the utility of Azido-PEG8-THP, a versatile chemical probe. The azide (B81097) functional group of this linker enables the use of click chemistry for various analytical applications, offering a powerful tool for researchers. We present a comparison of biophysical, in-cell, and biochemical assays, supported by experimental data and detailed protocols.
The Role of this compound in Ternary Complex Validation
This compound is a heterobifunctional linker that can be incorporated into a PROTAC structure. The azide group serves as a handle for "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the covalent attachment of various reporter molecules, such as fluorophores for FRET assays or biotin (B1667282) for pull-down assays, facilitating the detection and quantification of the ternary complex. The PEG8 linker provides a defined length and hydrophilicity, which can influence the geometry and stability of the ternary complex. The tetrahydropyranyl (THP) group is a protecting group for a terminal alkyne, which can be deprotected for subsequent conjugation.
Quantitative Comparison of Ternary Complex Validation Methods
The choice of assay for validating ternary complex formation depends on the specific research question, the available instrumentation, and the stage of PROTAC development. Below is a summary of commonly used techniques with representative quantitative data from literature for the well-characterized BRD4-degrading PROTAC, MZ1, which recruits the VHL E3 ligase.
| Method | Parameter Measured | Typical Value (MZ1:BRD4BD2:VHL) | Throughput | Sample Consumption | Key Advantages | Key Limitations |
| Surface Plasmon Resonance (SPR) | KD (binary & ternary), kon, koff, Cooperativity (α) | KD (ternary) ~1-10 nM; α > 1 (positive cooperativity)[1][2] | Medium | Low | Real-time kinetics, label-free | Immobilization can affect protein activity, mass transport limitations |
| Isothermal Titration Calorimetry (ITC) | KD, ΔH, ΔS, Stoichiometry (n), Cooperativity (α) | KD (ternary) ~5-20 nM; α > 1[1][3] | Low | High | Label-free, in-solution, provides thermodynamic data | Low throughput, requires large amounts of pure protein |
| Biolayer Interferometry (BLI) | KD, kon, koff | Consistent with SPR data | High | Low | Real-time kinetics, high throughput | Less sensitive than SPR, immobilization required |
| NanoBRET™ Assay | In-cell ternary complex formation (EC50) | EC50 in the nanomolar range | High | Low | Live-cell analysis, reflects cellular environment | Requires genetic modification of cells, potential for artifacts |
| FRET-based Assays | Proximity of tagged proteins | Signal increase upon complex formation | High | Low | In-cell or in vitro, dynamic measurements | Requires fluorescently labeled components, potential for spectral overlap |
| Click Chemistry-based Pull-down | Qualitative/Semi-quantitative assessment of complex formation | Enrichment of POI and E3 ligase | Low-Medium | Medium | Covalent capture of interacting partners | Indirect measurement, potential for non-specific binding |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To determine the kinetics and affinity of binary and ternary complex formation.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 or SA chip)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling, or streptavidin for biotin capture)
-
Purified, biotinylated E3 ligase (e.g., VHL complex)
-
Purified target protein (e.g., BRD4BD2)
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization of E3 Ligase:
-
Activate the sensor chip surface according to the manufacturer's instructions.
-
Immobilize the biotinylated E3 ligase onto the streptavidin-coated sensor chip to a target response unit (RU) level.
-
Deactivate any remaining active groups.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a series of dilutions of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface and a reference surface.
-
Monitor the binding response in real-time.
-
Regenerate the surface between injections if necessary.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD.
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of dilutions of the PROTAC in running buffer containing a constant, saturating concentration of the target protein.
-
Inject these solutions over the immobilized E3 ligase surface.
-
Monitor the binding response. The increased response compared to the binary interaction indicates ternary complex formation.
-
Fit the data to determine the kinetic and affinity parameters of the ternary complex.
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) as the ratio of the binary KD (PROTAC to E3 ligase) to the ternary KD (PROTAC to E3 ligase in the presence of the target protein). An α > 1 indicates positive cooperativity.[2]
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Objective: To determine the thermodynamic parameters (ΔH, ΔS) and stoichiometry (n) of binding.
Materials:
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
Purified E3 ligase
-
Purified target protein
-
PROTAC of interest
-
Dialysis buffer
Protocol:
-
Sample Preparation:
-
Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
-
Prepare the E3 ligase solution at a concentration of 10-20 µM in the sample cell.
-
Prepare the PROTAC solution at a concentration 10-15 times that of the E3 ligase in the injection syringe.
-
-
Binary Titration (PROTAC into E3 Ligase):
-
Perform an initial small injection to remove any air from the syringe.
-
Carry out a series of injections of the PROTAC into the E3 ligase solution, allowing the system to reach equilibrium after each injection.
-
Integrate the heat changes for each injection.
-
Fit the data to a suitable binding model to determine KD, ΔH, and n.
-
-
Ternary Complex Titration:
-
To measure the binding of the PROTAC to the pre-formed POI-E3 ligase complex, saturate the E3 ligase in the cell with the target protein.
-
Titrate the PROTAC into the POI-E3 ligase complex solution.
-
Analyze the data to determine the thermodynamic parameters for ternary complex formation.
-
-
Cooperativity Assessment:
-
Compare the binding affinity of the PROTAC to the E3 ligase in the absence and presence of the target protein to determine cooperativity.
-
NanoBRET™ Assay for In-Cell Ternary Complex Formation
Objective: To measure PROTAC-induced ternary complex formation in living cells.
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-tagged POI and HaloTag®-tagged E3 ligase
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® substrate
-
Plate reader capable of measuring luminescence and filtered light emission
Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293 cells in a white, 96-well plate.
-
Co-transfect the cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors.
-
Incubate for 24 hours to allow for protein expression.
-
-
Assay Procedure:
-
Treat the cells with the HaloTag® NanoBRET™ 618 Ligand and incubate.
-
Add a serial dilution of the PROTAC to the wells.
-
Add the Nano-Glo® substrate to all wells.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using the plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio as a function of PROTAC concentration and fit the data to a dose-response curve to determine the EC50 for ternary complex formation.
-
Click Chemistry-Enabled Pull-Down Assay with this compound-PROTAC
Objective: To qualitatively or semi-quantitatively assess the formation of the ternary complex.
Materials:
-
PROTAC containing an Azido-PEG8 linker
-
Alkyne-functionalized biotin
-
Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate) or a cyclooctyne (B158145) for SPAAC
-
Cell lysate containing the target protein and E3 ligase
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
SDS-PAGE and Western blotting reagents
-
Antibodies against the target protein and E3 ligase
Protocol:
-
PROTAC-Biotin Conjugation:
-
React the Azido-PEG8-PROTAC with the alkyne-biotin via a CuAAC reaction.
-
Purify the resulting biotinylated PROTAC.
-
-
Ternary Complex Formation and Pull-Down:
-
Incubate the biotinylated PROTAC with the cell lysate to allow for ternary complex formation.
-
Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated PROTAC and any interacting proteins.
-
Wash the beads extensively to remove non-specific binders.
-
-
Analysis:
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using antibodies against the target protein and the E3 ligase to confirm their presence in the pull-down fraction, indicating the formation of the ternary complex.
-
Visualizing PROTAC Mechanisms and Workflows
Conclusion
The validation of ternary complex formation is a critical and multifaceted process in the development of effective PROTACs. A combination of biophysical and cellular assays is often necessary to gain a comprehensive understanding of the molecular interactions driving targeted protein degradation. While direct biophysical methods like SPR and ITC provide detailed kinetic and thermodynamic data, in-cell assays such as NanoBRET offer insights into the behavior of PROTACs in a more physiologically relevant environment.
The use of chemical tools like this compound provides an additional layer of versatility, enabling researchers to employ techniques such as click chemistry-based pull-downs and to create customized fluorescent probes for FRET-based assays. By carefully selecting and applying a suite of these validation methods, researchers can accelerate the design and optimization of potent and selective PROTACs for therapeutic applications.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Azido-PEG8-THP: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Azido-PEG8-THP is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this bifunctional linker, which is increasingly utilized in bioconjugation and drug development for its utility in click chemistry applications. The azide (B81097) functional group necessitates specific handling procedures to mitigate risks of explosion and toxicity.
Immediate Safety Considerations
Key Hazards of Azide-Containing Compounds:
-
Explosive Potential: Azides can be shock-sensitive and may detonate upon heating or friction. The risk is significantly higher with heavy metal azides, which can form when azide solutions come into contact with metals like lead or copper in plumbing[2][3].
-
Toxicity: Azide compounds are acutely toxic, with effects similar to cyanide. Exposure can occur through inhalation, ingestion, or skin contact[2].
-
Reactivity with Acids: Azides react with acids to produce hydrazoic acid (HN₃), a substance that is highly toxic, volatile, and explosive[2].
Personal Protective Equipment (PPE)
The following table outlines the recommended PPE when handling this compound.
| PPE Category | Specific Recommendations |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile gloves). Gloves must be inspected before use and disposed of properly after handling the material. |
| Eye/Face Protection | Use safety goggles or a face shield to protect against splashes. |
| Skin and Body Protection | Wear a lab coat and appropriate protective clothing to prevent skin exposure. Contaminated clothing should be removed and washed before reuse. |
| Respiratory Protection | Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or aerosols. |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is to treat it as hazardous chemical waste. Chemical deactivation of the azide group can be complex and hazardous, and should only be attempted by trained personnel with specific protocols for organic azides.
Step 1: Segregation and Collection
-
Collect all waste containing this compound, including contaminated consumables like pipette tips, gloves, and paper towels, in a dedicated waste container.
-
Use only compatible containers made of plastic to prevent the formation of explosive metal azides. Never use metal containers.
-
Avoid using metal spatulas or other metal instruments when handling the waste.
Step 2: Labeling
-
Clearly label the waste container as "Hazardous Waste: Contains Organic Azide (this compound)".
-
List all chemical constituents in the waste container on the label.
Step 3: Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, oxidizing agents, and metals.
-
Do not store azide waste with acidic waste, as this can lead to the formation of highly toxic and explosive hydrazoic acid.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the this compound waste.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Important "Don'ts" for this compound Disposal:
-
DO NOT pour this compound waste down the drain. This can lead to the formation of explosive metal azides in the plumbing.
-
DO NOT mix this compound waste with acidic waste.
-
DO NOT attempt to neutralize or deactivate the azide without a validated and safe protocol and proper safety equipment.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Azido-PEG8-THP
Immediate Safety and Handling Protocols
Organic azide (B81097) compounds are energetically unstable and can be toxic. The PEG component of Azido-PEG8-THP increases its solubility, while the tetrahydropyranyl (THP) group is a common protecting group for alcohols, sensitive to acidic conditions. Therefore, careful handling is paramount.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the primary defense against exposure. The following table summarizes the recommended PPE for laboratory activities involving this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile or neoprene gloves. | Prevents skin contact and absorption. Azido compounds can be toxic upon dermal exposure. |
| Eye Protection | Chemical safety glasses or splash goggles. A face shield is recommended when handling larger quantities or when there is a risk of splashing. | Protects eyes from splashes and potential irritants. |
| Body Protection | A fully buttoned, flame-resistant laboratory coat. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood. | Minimizes the risk of inhaling potentially harmful aerosols or vapors. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound will minimize risks and ensure the compound's stability.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is clearly labeled as "this compound".
-
Log the compound in your chemical inventory.
2. Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from sources of heat, sparks, and open flames.
-
Crucially, store separately from acids, oxidizing agents, and heavy metals to prevent the formation of highly toxic and explosive hydrazoic acid or metal azides.[1]
-
The THP ether is sensitive to acid, so storage in a neutral environment is essential to maintain the integrity of the molecule.
3. Preparation of Solutions:
-
All weighing and solution preparation must be performed in a chemical fume hood.
-
Use non-metallic spatulas (e.g., plastic or ceramic) to handle the solid compound to avoid potential shock-sensitive metal azide formation.[2]
-
When dissolving, add the solid this compound to the solvent slowly to prevent splashing.
4. Experimental Use:
-
Ensure all glassware is clean and free of acidic residues.
-
Avoid friction or grinding of the solid material.
-
Keep the reaction vessel clearly labeled and contained within secondary containment.
Disposal Plan: Managing this compound Waste
Proper disposal of azide-containing waste is critical to prevent accidental formation of explosive compounds in plumbing systems.
1. Waste Segregation:
-
All waste contaminated with this compound, including gloves, pipette tips, and empty containers, must be collected in a designated, clearly labeled hazardous waste container.
-
This waste stream should be kept separate from other chemical waste, especially acidic waste.
2. Aqueous Waste:
-
Under no circumstances should azide solutions be poured down the drain. Reaction with lead or copper in plumbing can form highly explosive metal azides.[3]
-
Collect all aqueous waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
3. Decontamination:
-
For small spills within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite (B1170534) or sand).
-
Collect the contaminated absorbent into the designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution, followed by soap and water.
4. Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste.
Experimental Workflow and Safety Procedures
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
